Nitenpyram
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRPSFYHXJZSBI-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041080 | |
| Record name | (E)-Nitenpyram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
>70.00 °C (>158.00 def F) | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C) | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.40 at 26 °C | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg) | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow crystals | |
CAS No. |
150824-47-8, 120738-89-8 | |
| Record name | Nitenpyram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150824-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120738898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitenpyram [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150824478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitenpyram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (E)-Nitenpyram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitenpyram | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITENPYRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A837VZ81Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
82 °C | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanisms of Action and Target Interactions
Detailed Agonistic Action at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Nitenpyram (B241) functions as an agonist at insect nicotinic acetylcholine receptors (nAChRs) wikipedia.orgdrugbank.comrayfull.comannualreviews.orgresearchgate.netnih.govirac-online.org. This means it mimics the action of acetylcholine (ACh), the natural excitatory neurotransmitter in the insect central nervous system (CNS) wikipedia.orgmdpi.comirac-online.org. The compound binds irreversibly to these receptors, leading to a continuous overstimulation of the postsynaptic membrane of neurons wikipedia.orgrayfull.comexplorationpub.com. This sustained activation disrupts the normal flow of ions, ultimately causing a cessation of neural signaling, which culminates in paralysis and death of the insect wikipedia.orgrayfull.comhb-p.comawiner.com. The Insecticide Resistance Action Committee (IRAC) classifies this compound under Mode of Action group 4, specifically as a "Nicotinic acetylcholine receptor (nAChR) competitive modulator," within the "Neonicotinoids (4A)" chemical class irac-online.org.
A hallmark of this compound's insecticidal profile is its high selectivity for insect nAChRs over mammalian receptors wikipedia.orgrayfull.comexplorationpub.comnih.govresearchgate.netncats.ionih.govresearchgate.netresearchgate.net. This differential binding affinity is crucial for its effectiveness as a targeted insecticide while exhibiting relatively lower toxicity to non-target organisms, including mammals explorationpub.comncats.ionih.govresearchgate.net. Research indicates that this compound is approximately 3500 times more selective for insect alpha-4beta-2 nicotinic receptors than for vertebrate receptors nih.gov.
The molecular basis for this specificity is thought to involve structural differences in the nAChR binding sites across species. Neonicotinoids like this compound, possessing a negatively charged nitro group, are proposed to interact with a unique cationic subsite within the insect nAChR ncats.ionih.govresearchgate.nettandfonline.com. This contrasts with mammalian nAChRs, where ionized nicotine (B1678760) typically binds to an anionic subsite ncats.ionih.govresearchgate.net. Studies on housefly head homogenates have reported an IC50 (half maximal inhibitory concentration) of 2 nM for housefly neuronal-type nAChRs caymanchem.com, and a broader IC50 of 14 nM for insect nAChRs in general medchemexpress.com. Furthermore, modifications to the chemical configuration of this compound's reactive group, such as transitioning from a cis (E) to a trans (Z) configuration, have demonstrated the potential to substantially increase its affinity for insect nAChRs, paving the way for more precisely targeted pest control strategies wikipedia.org.
Table 1: this compound Binding Affinity and Selectivity
| Target Receptor | IC50 (nM) / Selectivity Ratio | Notes | Source |
| Housefly neuronal-type nAChRs | 2 nM | For housefly head homogenates | caymanchem.com |
| Insect nAChRs (general) | 14 nM | Agonist activity | medchemexpress.com |
| Insect alpha-4beta-2 nAChRs vs. Vertebrate receptors | 3500x more selective | Higher selectivity for insect receptors | nih.gov |
This compound's primary mode of action involves disrupting cholinergic neurotransmission within the insect central nervous system (CNS) wikipedia.orgdrugbank.comrayfull.comresearchgate.nethb-p.comlortsmith.com. By binding to synaptic receptors, this compound induces a nerve-blocking effect that results in continuous stimulation of the postsynaptic neurons wikipedia.orghb-p.comawiner.com. This persistent activation prevents the normal transmission of nerve impulses, leading to a cascade of neurophysiological disturbances that ultimately result in paralysis and death wikipedia.orgrayfull.comhb-p.comawiner.com. In studies involving isolated neurons from the American cockroach (Periplaneta americana), this compound, as an open-chain neonicotinoid, demonstrated high efficacy as an agonist, producing 60-100% of the maximum inward current typically elicited by acetylcholine. This strong agonistic action is linked to the observed depressive and paralytic responses in insects researchgate.netnih.gov.
The comparative analysis of this compound's binding across species highlights its selective toxicity. As noted, this compound exhibits a significantly lower affinity for mammalian nAChRs compared to insect nAChRs wikipedia.orgmdpi.comexplorationpub.comnih.govncats.ionih.govresearchgate.netresearchgate.net. This fundamental difference in receptor interaction provides a mechanistic basis for the compound's safety profile in non-target organisms ncats.ionih.govresearchgate.net.
While this compound acts as a potent agonist on insect nAChRs, its activity on mammalian neuronal nAChRs is considerably weaker. It is generally considered a poor activator or partial agonist on mammalian subtypes such as the α7 and α4β2 receptors mdpi.commdpi.com. For instance, investigations on chicken α7 receptors have shown that this compound induces rapid but desensitized currents, indicating a partial agonistic effect mdpi.com. Conversely, on α4β2 receptors, this compound has been reported to be inactive as an agonist mdpi.com. The reduced activity on mammalian α4β2 receptors is partly attributed to the absence of specific basic residues in loop D of the β2 subunit, suggesting that particular insect-selective residues are critical for conferring sensitivity to neonicotinoids mdpi.com. This pronounced selectivity in binding contributes substantially to this compound's utility as an insecticide with reduced risk to vertebrates explorationpub.comresearchgate.netncats.ionih.govresearchgate.net.
Table 2: Comparative this compound Activity on nAChRs Across Species
| Receptor Type | Organism | Agonistic Action | Notes | Source |
| Insect nAChRs | Insects (general) | Potent agonist | Irreversible binding, blocks neural signaling | wikipedia.orgrayfull.comresearchgate.netnih.govirac-online.orgexplorationpub.com |
| Alpha-4beta-2 nAChRs | Insect | Highly selective binding | 3500x more selective than vertebrate receptors | nih.gov |
| Neuronal-type nAChRs | Housefly | Agonist (IC50 = 2 nM) | High affinity | caymanchem.com |
| α7 nAChRs | Chicken (mammalian model) | Partial agonist | Induces rapid, desensitized currents | mdpi.commdpi.com |
| α4β2 nAChRs | Mammalian | Inactive as agonist | Weak action attributed to structural differences | mdpi.com |
Neurophysiological and Cellular Effects in Target Organisms
The agonistic action of this compound on insect nAChRs leads to distinct neurophysiological and cellular consequences in target organisms.
The continuous stimulation of insect nAChRs by this compound results in a state of hyperexcitability, which rapidly progresses to paralysis and ultimately leads to mortality in affected insects wikipedia.orgrayfull.comexplorationpub.comhb-p.comawiner.comlortsmith.commsdvetmanual.com. The onset of these effects is notably rapid. For instance, studies have shown that adult fleas on treated animals begin to die within 30 minutes of this compound administration, with some reports indicating 100% flea mortality within 3-4 hours awiner.comnih.govncats.iomsdvetmanual.com. This compound has been demonstrated to induce mortality in brown planthopper (Nilaparvata lugens) larvae at concentrations as low as 0.5 ppm caymanchem.com. Its broad insecticidal spectrum makes it effective against a wide range of sucking insects, including aphids, thrips, leafhoppers, and whiteflies rayfull.comexplorationpub.comhb-p.comawiner.com.
Beyond its lethal effects, this compound has also been the subject of investigations concerning its sublethal neurophysiological disturbances in insects. While primarily known for inducing mortality, exposure to sublethal concentrations of neonicotinoids, including this compound, can lead to various physiological and behavioral alterations in both target and non-target organisms nih.govfrontiersin.org.
For example, research on Drosophila melanogaster has indicated that even short-term exposure to this compound can impact reproductive processes, developmental stages, and metabolic gene expression profiles nih.gov. Although this compound's effect on the fourth instar and pupation stages of the beneficial arthropod Coccinella septempunctata was observed to be minimal at sublethal concentrations compared to other neonicotinoids, the broader implications for non-target beneficial insects remain an area of ongoing research researchgate.net. Furthermore, studies suggest that prolonged exposure to low concentrations of this compound across multiple generations can contribute to increased reproduction and the development of insecticide resistance in pests such as Nilaparvata lugens, illustrating a phenomenon known as hormesis frontiersin.org. This compound has also been shown to induce significant changes in the composition and abundance of specific gut microbiotas in Drosophila melanogaster, which are implicated in metabolic homeostasis and immune functions researchgate.net.
Advanced Synthetic Methodologies and Derivatization Research
Multi-Stage Synthesis Pathways and Precursor Chemistry
Nitenpyram (B241) is typically synthesized through a multi-stage reaction process, with 2-chloro-5-chloromethylpyridine (CCMP) serving as a key precursor. This precursor is also fundamental in the synthesis of other neonicotinoids, such as imidacloprid (B1192907). wikipedia.org
A common multi-step synthetic route for this compound involves the following reactions:
N-Alkylation: The initial step involves the reaction of 2-chloro-5-chloromethylpyridine with ethylamine. This reaction, often conducted at the phase boundary, yields N-ethyl-2-chloro-5-pyridylmethyl amine. wikipedia.org Some improved methods utilize phase-transfer catalysis with water as a solvent to enhance the efficiency of this N-alkylation. fishersci.ca
Condensation: The N-ethyl-2-chloro-5-pyridylmethyl amine intermediate then undergoes a condensation reaction. This step typically involves the addition of trichloronitromethane (also known as Chloropicrin) or 1,1,1-trichloro-2-nitroethane (B8506083) in organic solvents like dichloromethane. This reaction forms an intermediate containing a nitroethylene (B32686) group. wikipedia.orgfishersci.ca Alternative approaches mention the generation of a 1,1-dichloro-2-nitroethylene intermediate. americanelements.com
Methylamination: In the final stage, methylamine (B109427) is introduced to react with the nitroethylene-containing intermediate. This reaction replaces a chloride group on the pharmacophore, ultimately yielding this compound as the final product. wikipedia.orgamericanelements.com
Exploration of Novel Derivatization Strategies for Enhanced Properties
As a first-generation neonicotinoid, this compound has been a subject of extensive derivatization research. These efforts aim to modify its original structure to achieve enhanced insecticidal effectiveness, improved specificity, and better environmental profiles. wikipedia.orgherts.ac.uk
Modification of Pharmacophore for Improved Specificity or Efficacy
The nitroamine pharmacophore of this compound is recognized as the primary site for its interaction with the insect nAChR. wikipedia.org Research into pharmacophore modification focuses on subtle structural changes that can significantly impact the compound's binding affinity and biological activity.
One notable derivatization strategy involves altering the configuration of the reactive group/pharmacophore from its original cis (E) to a trans (Z) configuration. This modification has been shown to substantially increase this compound's affinity for the insect nACh receptor, which can lead to more targeted and environmentally favorable pest control. wikipedia.org
Further research includes designing novel neonicotinoid analogs by modifying the core pharmacophore. For example, studies have explored structures where the imidacloprid pharmacophore is conjugated to 1,3,5-hexahydrotriazine with a nitroimine group. The introduction of a heterocyclic methyl group at the 5-position in such analogs has demonstrated increased insecticidal activities. fishersci.se
Investigation of Structural Analogs and Their Biological Activities
Extensive research has been conducted on developing this compound structural analogs to investigate their biological activities and improve insecticidal properties. These studies often involve systematic modifications to the this compound scaffold and subsequent evaluation of their efficacy and structure-activity relationships (SARs).
Analogs with Flexible Ester Arms: A series of this compound analogs incorporating an ω-hydroxyalkyl ester arm anchored on the tetrahydropyrimidine (B8763341) ring have been synthesized. The primary objective of these modifications was to enhance the hydrogen-bonding interactions with the insect nAChR. Preliminary bioassays indicated that these newly designed analogs exhibited good insecticidal activity against key agricultural pests such as Nilaparvata lugens (brown planthopper) and Myzus persicae (peach aphid). fishersci.sefishersci.at
Detailed research findings for selected analogs are presented in the table below:
| Analog | Pest Species | Mortality at 4 mg/L (%) | LC50 (mg/L) | Key Structural Feature | Reference |
| 4d | Nilaparvata lugens | ≥95 | 0.170 | Flexible ester arm anchored on tetrahydropyrimidine ring | fishersci.se |
| 6a | Nilaparvata lugens | ≥95 | 0.154 | Flexible ester arm anchored on tetrahydropyrimidine ring | fishersci.se |
| 4c | Nilaparvata lugens | 100 (at 20 mg/L) | N/A | Flexible ester arm anchored on tetrahydropyrimidine ring | fishersci.se |
| 4d | Myzus persicae | ≥95 | 0.170 | Flexible ester arm anchored on tetrahydropyrimidine ring | fishersci.se |
| 6a | Myzus persicae | ≥95 | 0.154 | Flexible ester arm anchored on tetrahydropyrimidine ring | fishersci.se |
| 4c | Myzus persicae | 100 (at 20 mg/L) | N/A | Flexible ester arm anchored on tetrahydropyrimidine ring | fishersci.se |
Analogs with Tetrahydropyridone-Fixed Cis-Configuration: Another derivatization strategy involved the synthesis of cis-Nitenpyram analogs containing a tetrahydropyridone ring. These compounds were designed to fix the cis-configuration of the nitro group. Preliminary bioassays demonstrated that most of these designed analogs exhibited good insecticidal activity at 100 mg/L against Myzus persicae, Aphis medicaginis, and Nilaparvata lugens. Specifically, analogue 3n showed the best in vitro activity among this series. nih.gov Molecular docking simulations were instrumental in elucidating the SARs, indicating that different substituents on the phenyl group led to variations in binding affinities to the insect nAChR. nih.gov
Analogs with Dihydropyridine (B1217469) Moieties: Researchers have also synthesized novel neonicotinoid analogs incorporating dihydropyridine structures. These compounds were evaluated for both insecticidal and antibacterial activities. The results showed that these analogs possessed insecticidal activity against N. lugens and some exhibited promising antibacterial properties against Pseudomonas solanacearum. uni.lu
The insecticidal activities of selected dihydropyridine analogs against Nilaparvata lugens at 500 mg/L are summarized below:
| Compound | R1 (Benzyl/Substituted Benzyl) | R2 (H) | Het (6-chloro-pyridin-3-yl) | Mortality Rate (%) at 500 mg/L | Reference |
| 3a | Benzyl | H | 6-chloro-pyridin-3-yl | 91.2 | uni.lu |
| 3c | 4-methylbenzyl | H | 6-chloro-pyridin-3-yl | 92.0 | uni.lu |
| 3e | 4-oxethyl | H | 6-chloro-pyridin-3-yl | 90.3 | uni.lu |
These mortality rates were slightly lower than those observed for this compound and Pymetrozine (B1663596) (both 100% at the same concentration) in comparative studies. uni.lu
Modifications at the 7-Position: Studies investigating modifications at the 7-position of this compound analogs have shown varying insecticidal activities against Pea aphids. The order of decreasing activity was observed as methyl > ethyl > n-butyl > phenyl > n-propyl > iso-propyl. Notably, the introduction of a methyl group at the 7-position not only increased insecticidal activity against pea aphids but also demonstrated higher efficacy than imidacloprid against imidacloprid-resistant brown planthopper. fishersci.se
Molecular docking studies and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed in derivatization research to predict and understand the binding modes of this compound analogs with insect nAChRs, thereby guiding the design of new structures with enhanced properties and reduced environmental impact. herts.ac.ukfishersci.sefishersci.atnih.gov
Metabolism and Biotransformation Studies
Excretion Pathways and Elimination Kinetics
Nitenpyram (B241) exhibits rapid and extensive absorption, followed by efficient elimination from the body, primarily through urinary excretion.
Elimination Kinetics
The elimination of this compound is characterized by relatively short half-lives, indicating its rapid clearance from the systemic circulation.
Table 1: this compound Elimination Half-lives in Mammals
| Species | Elimination Half-life (Approximate) | Source |
| Dogs | 3-4 hours | noahcompendium.co.ukauravet.commedchemexpress.commedchemexpress.comnih.gov |
| Cats | 7.5-8 hours | wikipedia.orgdrugs.comauravet.commedchemexpress.commedchemexpress.comnih.gov |
| Mice | (46% recovered in urine within 24h) | plos.org |
Excretion Pathways
This compound and its metabolites are predominantly excreted via the urinary route. It is primarily eliminated as conjugated metabolites in the urine nih.govpharmacompass.com. More than 90% of the administered dose is typically eliminated in the urine within 24 hours in dogs and within 48 hours in cats, largely as the unchanged molecule noahcompendium.co.ukdrugs.comauravet.com. Total excretion is generally complete within 48 hours of dosing in both species medchemexpress.commedchemexpress.comnih.gov. While urine is the primary excretion pathway, a small percentage of the dose is excreted in feces: approximately 3% in dogs and 5% in cats nih.govpharmacompass.com. In mice, around 46% of the this compound dose has been recovered in urine within 24 hours plos.org.
Table 2: this compound Excretion Pathways in Mammals
| Species | Primary Excretion Route | Percentage in Urine (within 24-48h) | Percentage in Feces | Source |
| Dogs | Urine (conjugated metabolites, largely unchanged) | >90% (within 24 hours) | ~3% | noahcompendium.co.ukdrugs.comauravet.comnih.govpharmacompass.com |
| Cats | Urine (conjugated metabolites, largely unchanged) | >90% (within 48 hours) | ~5% | noahcompendium.co.ukdrugs.comauravet.comnih.govpharmacompass.com |
| Mice | Urine | 46% (within 24 hours) | Not specified | plos.org |
Insecticide Resistance: Mechanisms, Evolution, and Management Strategies
Prevalence and Geographic Distribution of Nitenpyram (B241) Resistance
This compound resistance has been reported in several key agricultural pests across various geographic regions, particularly in Asia, where intensive agriculture and high pest pressure contribute to its widespread use. The brown planthopper (Nilaparvata lugens, BPH), a highly destructive rice pest, has shown significant levels of resistance to this compound. In China, for instance, field populations of N. lugens developed low to moderate levels of resistance to this compound and cycloxaprid (B8382766) due to their excessive use in rice fields. Between 2011 and 2012, this compound resistance in N. lugens showed a notable increase, with six out of nine monitored field populations exhibiting higher resistance ratios in 2012 compared to 2011. wikipedia.orgresearchgate.netresearchgate.net
Cross-resistance is a common phenomenon, where resistance to one insecticide confers resistance to others, often due to similar chemical structures or shared resistance mechanisms. This compound-resistant strains of N. lugens have exhibited cross-resistance to other neonicotinoids, including imidacloprid (B1192907), thiamethoxam (B1682794), clothianidin, dinotefuran (B1670701), and sulfoxaflor (B1682526). mdpi.comresearchgate.net
The whitefly (Bemisia tabaci) and the cotton aphid (Aphis gossypii) have also demonstrated resistance to this compound. wikipedia.orgresearchgate.netnih.gov While some populations of the small brown planthopper (Laodelphax striatellus) in Shandong Province, China, remained sensitive to this compound, others have developed resistance to different neonicotinoids, highlighting regional variations in resistance development. mdpi.com
The following table summarizes reported resistance ratios of this compound in certain insect populations:
| Insect Species | Location/Strain | Year | Resistance Ratio (RR) | Reference |
| Nilaparvata lugens | Acetamiprid-resistant strain (AC-R) | 2022 | 21.4-fold (cross-resistance) | mdpi.com |
| Nilaparvata lugens | Laboratory-selected resistant strain (NR) | - | 164.18-fold | researchgate.net |
| Nilaparvata lugens | Field populations (range) | 2012 | 1.4 to 3.7-fold | researchgate.net |
| Drosophila melanogaster | Dα1 mutant | - | 2.7–3.7-fold | plos.org |
| Bemisia tabaci | Thiamethoxam-resistant strain | - | Low level (cross-resistance) | nih.gov |
Molecular Mechanisms of Resistance Development
Insecticide resistance primarily arises through two major molecular mechanisms: target-site insensitivity and enhanced metabolic detoxification. entomol.orgjustagriculture.in
This compound, like other neonicotinoids, exerts its insecticidal effect by binding to and activating insect nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial components of the insect central nervous system. wikipedia.orgnih.govsdbonline.org Resistance can emerge when mutations occur in the genes encoding these receptor subunits, leading to a reduced affinity of the insecticide for its target site or altered receptor function.
Studies in Drosophila melanogaster have identified mutations in nAChR subunit genes, specifically Dalpha1 and Dbeta2, that confer resistance to this compound. plos.orgnih.govsdbonline.orgnih.gov These mutations can lead to resistance not only by affecting the binding affinity of neonicotinoids but also by interfering with subunit assembly or channel activation. nih.govsdbonline.org In Bemisia tabaci, dual mutations (A58T and R79E) in the BTβ1 gene of an nAChR subunit have been characterized, which confer resistance to multiple neonicotinoids. researchgate.net
Increased activity of detoxifying enzymes is a widespread and significant mechanism of this compound resistance. This enhancement can result from gene mutations or transcriptional upregulation of the genes encoding these enzymes. mdpi.comentomol.org The primary enzyme families involved in metabolic detoxification are Cytochrome P450 monooxygenases (P450s), Esterases (ESTs), and Glutathione (B108866) S-Transferases (GSTs). mdpi.comentomol.orgjustagriculture.inresearchgate.net
Cytochrome P450 monooxygenases (P450s) play a pivotal role in detoxifying insecticides and are frequently implicated in this compound resistance. mdpi.comentomol.org Overexpression of P450 genes and increased P450 activity are crucial for enhanced metabolic detoxification of neonicotinoids. mdpi.com
Several specific P450 genes have been linked to this compound resistance:
CYP6ER1 : This gene is widely associated with this compound resistance in Nilaparvata lugens. Its overexpression has also been connected to cross-resistance against other neonicotinoids such as imidacloprid, thiamethoxam, clothianidin, sulfoxaflor, cycloxaprid, and isoprocarb. mdpi.comresearchgate.netentomol.orgmdpi.comscilit.com
CYP6AY1 : Another important P450 gene, CYP6AY1, has been reported to contribute to this compound resistance in N. lugens. entomol.orgscilit.com
CYP4CE1 : This P450 gene is involved in this compound resistance in N. lugens. Research has identified two point mutations in the CYP4CE1 promoter region that contribute to its differential regulation between susceptible and this compound-resistant strains. entomol.orgdntb.gov.uapesticideresistance.org
Other P450 genes, including CYP4CE3, CYP417A4, CYP439A3, and CYP6FJ3, have been shown to be induced by this compound treatment in Sogatella furcifera, with their mRNA levels significantly upregulated in resistant generations. researchgate.net
Carboxylesterases (CCEs or ESTs) are a diverse group of enzymes involved in various metabolic processes, including the detoxification of xenobiotics like insecticides. researchgate.net Enhanced EST activity is a recognized mechanism contributing to insecticide resistance. mdpi.comjustagriculture.inresearchgate.netunimore.it
Increased EST activity has been observed in this compound-resistant strains of Nilaparvata lugens and Sogatella furcifera. mdpi.comentomol.orgjustagriculture.inresearchgate.netresearchgate.netresearchgate.net For instance, overexpression of specific carboxylesterase genes, such as NlCarE1 and NlCarE19, has been implicated in this compound resistance in N. lugens. mdpi.com
Glutathione S-transferases (GSTs) are detoxification enzymes that catalyze the conjugation of reduced glutathione to electrophilic compounds, rendering them more water-soluble and excretable. ufl.edu They are associated with insecticide resistance, particularly against organophosphates, organochlorines, and pyrethroids. mdpi.comentomol.orgunimore.itufl.eduacs.org
While often playing a role secondary to P450s and ESTs in this compound resistance, increased GST activity has been noted in some resistant insect populations. For example, a thiamethoxam-resistant strain of Bemisia tabaci showed low cross-resistance to this compound, and GSTs exhibited significantly higher activity in this resistant strain, with several GST genes (e.g., GST14) being overexpressed. nih.gov
Enhanced Metabolic Detoxification by Enzymes
ABC Transporters (e.g., ABCD3, ABCG3)
ATP-binding cassette (ABC) transporters play a crucial role in the detoxification process and are implicated in this compound resistance, particularly in the brown planthopper (Nilaparvata lugens). Studies have shown that ABC transporters are involved in the resistance of N. lugens to this compound and clothianidin. wikipedia.orgherts.ac.ukresearchgate.net In this compound-resistant strains of N. lugens, a significant increase in the expression of fourteen ABC genes has been observed, with ABCD3 and ABCG3 being highly overexpressed. wikipedia.orgherts.ac.ukuni.lu Specifically, NlABCG3 has been found to be significantly overexpressed in resistant N. lugens populations, and its silencing through RNA interference (RNAi) has been shown to increase susceptibility to this compound. researchgate.net Furthermore, the microRNA (miRNA) novel_268 is predicted to target the coding sequences (CDS) of both ABCD3 and ABCG3, suggesting a regulatory role in their expression and, consequently, in resistance. wikipedia.orgherts.ac.ukuni.lu Beyond Nilaparvata lugens, research in Drosophila melanogaster has indicated that the knockout of ABCB transporters, specifically mdr49, mdr50, and mdr65, can lead to increased susceptibility of the flies to this compound, highlighting the broader involvement of these transporters in insecticide detoxification across different insect species.
Table 1: Overexpression of ABC Transporters in this compound-Resistant Nilaparvata lugens
| ABC Transporter | Overexpression in this compound-Resistant N. lugens | Impact of Silencing | Associated miRNA |
| ABCD3 | Highly overexpressed wikipedia.orgherts.ac.ukuni.lu | Not explicitly stated | novel_268 wikipedia.orgherts.ac.ukuni.lu |
| ABCG3 (NlABCG3) | Highly overexpressed wikipedia.orgherts.ac.ukresearchgate.netuni.lu | Increased susceptibility to this compound researchgate.net | novel_268 wikipedia.orgherts.ac.ukuni.lu |
Role of Odorant Binding Proteins (OBPs) in Resistance
Odorant Binding Proteins (OBPs), traditionally associated with olfaction, have also been linked to insecticide resistance, including resistance to this compound. In Nilaparvata lugens, OBP3 (NlOBP3) has been identified as being associated with resistance to both this compound and sulfoxaflor. Studies have demonstrated that NlOBP3 is overexpressed in this compound-resistant N. lugens strains. The silencing of NlOBP3 significantly increased the mortality of N. lugens when exposed to this compound, indicating its direct involvement in the resistance phenotype. Molecular docking analyses have further predicted the presence of multiple binding sites on NlOBP3 for this compound, suggesting that these proteins may sequester the insecticide, thereby preventing it from reaching its target site of action. This sequestration mechanism represents an additional facet of OBP involvement in insecticide resistance.
Table 2: Role of NlOBP3 in this compound Resistance in Nilaparvata lugens
| OBP | Association with this compound Resistance | Expression in Resistant Strains | Impact of Silencing | Proposed Mechanism |
| NlOBP3 | Associated with this compound and sulfoxaflor resistance | Overexpressed | Increased mortality to this compound | Sequestration of insecticide |
Genetic and Transcriptomic Basis of Resistance
The development of this compound resistance in insects, particularly in Nilaparvata lugens, is underpinned by complex genetic and transcriptomic alterations. These mechanisms encompass both target-site mutations and the upregulation of genes encoding detoxifying enzymes. herts.ac.uk The process of resistance development can also lead to a reduction in the biological fitness of resistant insect populations. At the molecular level, both transcriptional and post-transcriptional events are critical in mediating these resistance responses. wikipedia.org
Gene Expression Regulation in Resistant Strains
A primary mechanism of this compound resistance involves the altered regulation and overexpression of detoxification genes, particularly cytochrome P450 monooxygenases (P450s). In this compound-resistant Nilaparvata lugens strains, specific P450 genes such as CYP4CE1 and CYP6ER1 have been found to be significantly overexpressed compared to susceptible strains. Functional studies, including RNA interference (RNAi), have demonstrated that the suppression of CYP4CE1 expression leads to a notable reduction in this compound resistance. The transcription factor FoxO has been identified as a mediator of this compound resistance in N. lugens by regulating the expression of CYP4CE1. wikipedia.org Furthermore, other P450 genes, including NlCYP6ER1, NlCYP302A1, and NlCYP6AY1, are also upregulated in this compound-resistant N. lugens. Exposure to this compound itself can induce the upregulation of components of the MAPK signaling pathway, such as NlJNK and NlERK, which in turn influence the expression of these P450 genes.
Identification of Single Nucleotide Polymorphisms (SNPs) Associated with Resistance
Single Nucleotide Polymorphisms (SNPs) within gene regulatory regions contribute to the genetic basis of this compound resistance. In Nilaparvata lugens, SNPs have been frequently detected in the promoter region of the CYP4CE1 gene, specifically within six predicted FoxO response elements. wikipedia.org These SNPs were present in over 50% of this compound-resistant N. lugens individuals. wikipedia.org Two specific point mutations, -650T/G and -2205T/A, located at -648 bp and -2200 bp respectively, in the CYP4CE1 promoter, have been identified as major contributors to the enhanced regulation of CYP4CE1 expression by FoxO in resistant insects. wikipedia.org The frequency of these mutations was notably high, exceeding 69% in this compound-resistant N. lugens individuals, whereas they were found in less than 20% of susceptible insects. wikipedia.org This highlights the genetic basis for the differential expression of detoxification enzymes in resistant strains.
Table 3: Key SNPs in CYP4CE1 Promoter Associated with this compound Resistance in Nilaparvata lugens
| SNP Location (relative to transcription start site) | Mutation | Frequency in Resistant Strains | Frequency in Susceptible Strains | Impact on CYP4CE1 Expression |
| -648 bp (part of FoxO response element) | -650T/G | >69% wikipedia.org | <20% wikipedia.org | Enhanced FoxO-mediated regulation wikipedia.org |
| -2200 bp (part of FoxO response element) | -2205T/A | >69% wikipedia.org | <20% wikipedia.org | Enhanced FoxO-mediated regulation wikipedia.org |
MicroRNA (miRNA) Involvement in Gene Regulation and Resistance
MicroRNAs (miRNAs) are crucial post-transcriptional regulators of gene expression and play a significant role in the development of insecticide resistance. wikipedia.orgresearchgate.net In Nilaparvata lugens, exposure to this compound has been shown to result in the differential expression of 72 miRNAs, with 29 being upregulated and 28 downregulated. wikipedia.orgherts.ac.uk Specific miRNAs, novel_85 and novel_191, have been predicted to target the detoxification enzyme genes CYP6ER1 and carboxylesterase 1 (CarE1), respectively. wikipedia.orgherts.ac.ukresearchgate.net These miRNAs are involved in downregulating the expression of their target genes. Experimental modulation of novel_85 and novel_191 expression, through the injection of miRNA inhibitors or mimics, significantly altered the susceptibility of N. lugens to this compound. This highlights their direct involvement in mediating this compound resistance. Furthermore, the novel_268 miRNA has been identified as targeting the coding sequences of ABCD3 and ABCG3, contributing to this compound resistance in N. lugens. wikipedia.orgherts.ac.ukresearchgate.netuni.lu The importance of miRNAs in this compound resistance is further underscored by findings that knockdown of key genes involved in the miRNA biogenesis pathway (Dicer1, Drosha, and Argonaute1) altered the abundance of CYP6ER1 and CarE1.
Table 4: MiRNAs Involved in this compound Resistance in Nilaparvata lugens
| miRNA | Target Gene(s) | Impact on Target Gene Expression | Effect on this compound Susceptibility |
| novel_85 | CYP6ER1 | Downregulation | Significantly altered |
| novel_191 | CarE1 | Downregulation | Significantly altered |
| novel_268 | ABCD3, ABCG3 | Downregulation wikipedia.orgherts.ac.ukresearchgate.netuni.lu | Involved in resistance wikipedia.orgherts.ac.ukresearchgate.netuni.lu |
Signaling Pathway Regulation (e.g., MAPK pathway) in Resistance
Signaling pathways play a critical role in regulating gene expression and contributing to insecticide resistance. The Mitogen-Activated Protein Kinase (MAPK) pathway has been identified as a key mediator of this compound resistance in Nilaparvata lugens. Research has shown that both the transcription and protein levels of NlJNK and NlERK, components of the MAPK pathway, are upregulated in this compound-resistant N. lugens strains. These changes can be induced by exposure to this compound. Crucially, the silencing of NlJNK and NlERK, or treatment with inhibitors of the MAPK pathway, significantly decreased the expression of P450 genes, including NlCYP6ER1, NlCYP302A1, and NlCYP6AY1, which are known to be associated with this compound resistance. Further investigation revealed that NlERK and NlJNK co-mediate transcription factors such as NlCREB and NlAP-1, which then regulate the expression of these P450 genes. Beyond Nilaparvata lugens, this compound has also been observed to disrupt brain metabolism via the intestinal MAPK pathway in the Asian honey bee, Apis cerana.
Table 5: MAPK Pathway Components and Their Role in this compound Resistance in Nilaparvata lugens
| MAPK Pathway Component | Expression in Resistant Strains | Impact of Silencing/Inhibition | Regulated P450 Genes |
| NlJNK | Upregulated | Decreased expression of NlCYP6ER1, NlCYP302A1, NlCYP6AY1 | NlCYP6ER1, NlCYP302A1, NlCYP6AY1 |
| NlERK | Upregulated | Decreased expression of NlCYP6ER1, NlCYP302A1, NlCYP6AY1 | NlCYP6ER1, NlCYP302A1, NlCYP6AY1 |
Ecological and Evolutionary Fitness Costs of Resistance
The development of insecticide resistance in pest populations is often accompanied by ecological and evolutionary fitness costs. These costs can manifest as reductions in survival, development, or reproduction in resistant individuals when the selective pressure of the insecticide is absent. Such fitness costs are crucial for resistance management, as they can contribute to the decline of resistant populations in the absence of insecticide application, potentially allowing for the re-establishment of susceptibility.
Research on the global pest whitefly, Bemisia tabaci, has revealed field-evolved resistance to this compound, which is associated with significant fitness costs. Studies investigating this compound resistance in whitefly populations collected from the field have demonstrated that resistant individuals exhibit longer developmental times, shorter adult lifespans, and reduced fecundity compared to susceptible populations. researchgate.netnih.govpesticideresistance.orgx-mol.netglobalauthorid.com For instance, the relative fitness costs for two resistant whitefly populations were calculated to be 0.69 and 0.56, respectively, based on their net productive rate (R0). researchgate.netnih.gov This indicates that resistance to this compound incurs a reproductive disadvantage in whiteflies, particularly impacting their reproductive capacity. researchgate.netnih.gov These observed fitness costs can be a valuable factor in designing sustainable pest control strategies, such as insecticide rotation. researchgate.net
Table 1: Fitness Costs Associated with this compound Resistance in Bemisia tabaci researchgate.netnih.gov
| Population Type | Developmental Time (Relative to Susceptible) | Adult Lifespan (Relative to Susceptible) | Fecundity (Relative to Susceptible) | Relative Fitness Cost (R0) |
| Resistant 1 | Longer | Shorter | Lower | 0.69 |
| Resistant 2 | Longer | Shorter | Lower | 0.56 |
Resistance Management Strategies and Countermeasures
Effective insecticide resistance management (IRM) is paramount to preserving the utility of valuable insecticides like this compound and ensuring sustainable pest control. Strategies aim to prevent or delay the evolution of resistance and, where resistance has already emerged, to help regain susceptibility within pest populations. pesticidestewardship.orgcroplife.org.au
Rotation and Alternation with Different Insecticide Classes
A cornerstone of IRM is the strategic rotation and alternation of insecticides belonging to different Mode of Action (MoA) classes. This approach minimizes the selective pressure exerted by any single insecticide type, thereby slowing down the development of resistance. pesticidestewardship.orgcroplife.org.auarizona.eduirac-online.org By alternating compounds with distinct biochemical targets, pests are less likely to develop robust resistance mechanisms to multiple insecticides simultaneously. arizona.edu Insecticide applications are often organized into "spray windows" or "blocks," defined by crop development stages and pest biology, to ensure that successive generations of a pest are not exposed to insecticides from the same MoA group. irac-online.org The presence of fitness costs associated with this compound resistance, as observed in whiteflies, further supports the effectiveness of rotation or mixture strategies with insecticides having different modes of action. researchgate.net
Synergistic Effects with Plant Growth Regulators (e.g., Paclobutrazol)
Beyond traditional insecticide rotation, novel strategies involve combining insecticides with other compounds that can enhance their efficacy or overcome resistance. A notable example is the synergistic effect observed between this compound and the plant growth regulator Paclobutrazol (PZ) against the brown planthopper, Nilaparvata lugens. nih.govresearchgate.netnih.gov Nilaparvata lugens has developed high levels of resistance to many insecticides, including this compound, partly due to this compound's shorter persistence compared to other neonicotinoids. nih.govresearchgate.net
Studies have shown that exogenous application of Paclobutrazol significantly enhances the toxicity of this compound against brown planthoppers and prolongs its persistence. nih.govresearchgate.netnih.gov This synergistic effect is attributed to Paclobutrazol's ability to induce defense responses in rice plants. Specifically, Paclobutrazol has been found to increase the content of flavonoids and hydrogen peroxide (H2O2) in rice, as well as enhance the activity of polyphenol oxidase. nih.govresearchgate.netnih.gov These biochemical changes contribute to both constitutive and inducible defense mechanisms in the rice plant, making it more resilient to pest infestation and thereby improving the effectiveness of this compound. nih.govresearchgate.netnih.gov
Table 2: Enhanced Efficacy of this compound with Paclobutrazol Against Nilaparvata lugens nih.govnih.gov
| Treatment Group | Mortality (16 days after treatment) | Persistence of Efficacy |
| This compound Alone | Lower | Shorter |
| This compound + Paclobutrazol (150–300 mg/L) | 78.0–87.0% | Significantly prolonged |
Integration into IPM Programs for Sustainable Pest Control
This compound is considered a suitable component for Integrated Pest Management (IPM) programs, which emphasize a holistic approach to pest control by combining various methods to minimize economic, health, and environmental risks. wikipedia.orgresearchgate.netuvm.edu Its favorable toxicological profile, particularly its lower toxicity to non-target organisms, makes it compatible with biological control agents, a key element of IPM. wikipedia.orgresearchgate.net For instance, this compound has been found to have low toxicity to beneficial insects such as the egg parasitoid Trichogramma chilonis and predatory lady beetles like Coccinella septempunctata and Harmonia variegata. wikipedia.orgresearchgate.netnih.gov This selectivity allows for the judicious use of this compound within IPM frameworks, preserving natural enemy populations that contribute to pest suppression. researchgate.net The rapid knockdown effect of this compound also makes it a valuable tool for quick reduction of pest populations in specific IPM contexts, such as integrated flea management on pets. ucanr.edu
Monitoring and Surveillance of Resistance Development
Continuous monitoring and surveillance are critical for detecting and tracking the emergence and spread of insecticide resistance, including resistance to this compound. researchgate.netpesticideresistance.org Early detection allows for timely adjustments to pest management strategies, preventing widespread control failures. Field studies have documented the development of this compound resistance in various pest species. For example, in whitefly populations, field-evolved resistance to this compound has been observed to increase gradually over recent years. researchgate.netnih.gov
Similarly, monitoring efforts in cotton jassid (Amrasca devastans) populations in Pakistan have revealed substantial levels of resistance to this compound, with resistance ratios ranging from 32.95 to 136.47-fold compared to susceptible strains. researchgate.net Laboratory selections with this compound have demonstrated even more pronounced resistance development, such as a 22610-fold resistance in Oxycarenus hyalinipennis after continuous selection. researchgate.net Biochemical characterization of resistant populations often points to enhanced activities of detoxification enzymes, including alkaline phosphatases (ALP), acid phosphatases (ACP), acetylcholinesterase (AChE), glutathione S-transferase (GST), and esterase (EST), as contributing mechanisms to this compound resistance. researchgate.net These findings underscore the importance of ongoing surveillance to inform resistance management decisions, such as discontinuing the use of this compound in highly resistant populations and promoting rotational use of other insecticides. researchgate.net
Table 3: Examples of this compound Resistance Levels in Pest Populations researchgate.netnih.govresearchgate.net
| Pest Species | Location/Context | Resistance Type | Resistance Level (Fold) | Associated Factors/Mechanisms |
| Bemisia tabaci (whitefly) | Field | Field-evolved | Increasing (2021-2023) | Fitness costs (longer development, shorter lifespan, lower fecundity) researchgate.netnih.gov |
| Amrasca devastans (cotton jassid) | Punjab, Pakistan | Field-collected | 32.95–136.47 | - researchgate.net |
| Oxycarenus hyalinipennis | Laboratory | Laboratory-selected | 22610 | Enhanced detoxification enzyme activities (ALP, ACP, AChE, GST, EST) researchgate.net |
Environmental Fate and Ecotoxicological Impact Assessments
Degradation Pathways in Environmental Matrices
The breakdown of Nitenpyram (B241) in the environment occurs through several key pathways, including hydrolysis in water, photodegradation by sunlight, and microbial biodegradation in soil and aquatic systems. These processes determine the insecticide's persistence and the nature of the residues that may remain in the environment.
Photodegradation by UV Lightthis compound is highly susceptible to degradation upon exposure to both UV and natural solar radiation.nih.govresearchgate.netIn aqueous solutions, the compound undergoes rapid photodegradation, a process that follows a first-order kinetic model.nih.govresearchgate.netThe half-life for this process can be very short, ranging from a matter of seconds to under ten minutes depending on the specific conditions.nih.govresearchgate.netThe quantum yields for this compound photodegradation have been measured to be between 0.0385 and 0.0534 mol einstein⁻¹.nih.govresearchgate.net
The photodegradation process involves reactions centered on the nitro-ethylene part of the this compound molecule. nih.govresearchgate.net This leads to the formation of several transformation products (TPs). nih.gov A critical finding is that these TPs can be more resistant to further photodegradation than the original this compound molecule. nih.govresearchgate.net Furthermore, in-silico toxicity assessments have predicted that many of these TPs may exhibit higher acute toxicity than this compound itself. nih.govresearchgate.net
Microbial Biodegradation in Soil and WaterBiodegradation by microorganisms is a crucial pathway for the dissipation of this compound from soil and water systems.oup.comA variety of bacteria and fungi have been identified that can metabolize this insecticide, often utilizing it as a source of carbon and/or nitrogen for their growth.frontiersin.orgnih.gov
| Microbial Strain | Type | Degradation Efficiency | Conditions | Reference |
|---|---|---|---|---|
| Ochrobactrum sp. strain DF-1 | Bacterium | 100% | 100 mg·L⁻¹ in liquid medium over 10 days | frontiersin.orgnih.govdoaj.orgnih.gov |
| Bacillus thuringiensis strain NIT-2 | Bacterium | 98.18% | In PDB medium over 28 days | nih.gov |
| Aspergillus sp. | Fungus | 92.9% | Not specified | frontiersin.orgnih.gov |
| Rhodococcus ruber CGMCC 17550 | Bacterium (Actinomycete) | 98.37% | 100 mg·L⁻¹ in transformation broth over 72 hours | nih.govnih.gov |
Characterization of Microbial Metabolic Pathways and Degradation ProductsThe metabolic pathways for this compound degradation vary among different microbial species. The bacterium Rhodococcus ruber CGMCC 17550 employs a novel hydroxylation pathway, which is thought to be mediated by cytochrome P450 enzymes.frontiersin.orgnih.govThis process results in the formation of three distinct metabolites.nih.govresearchgate.net
In contrast, Bacillus thuringiensis strain NIT-2 degrades this compound by first reducing the nitro group to produce the intermediate metabolites CPMA and CPMF. nih.govresearchgate.net The CPMF metabolite is subsequently oxidized to form CPF. researchgate.net This bacterial strain has also been shown to further break down these primary metabolites. nih.gov The pathway in Ochrobactrum sp. strain DF-1 is distinct from those observed in fungi and actinomycetes, highlighting the diversity of microbial strategies for metabolizing this compound. frontiersin.org
| Microbial Strain | Metabolic Pathway | Identified Degradation Products | Reference |
|---|---|---|---|
| Rhodococcus ruber CGMCC 17550 | Hydroxylation (cytochrome P450 mediated) | Three distinct hydroxylated metabolites | frontiersin.orgnih.govresearchgate.net |
| Bacillus thuringiensis strain NIT-2 | Nitro group reduction | CPMA, CPMF, CPF | nih.govresearchgate.net |
| Ochrobactrum sp. strain DF-1 | Novel pathway | Four metabolites identified via GC-MS | frontiersin.orgnih.gov |
| Phanerochaete sordida YK-624 (Fungus) | Nitro group reduction (cytochrome P450 mediated) | CPMHA | frontiersin.orgnih.gov |
Environmental Mobility and Persistence
This compound's high water solubility is a key factor influencing its environmental mobility and persistence. frontiersin.orgnih.govnih.gov This property means it has a low tendency to bind to soil particles and can be readily transported with runoff or leach through the soil profile, potentially contaminating both surface and groundwater. frontiersin.orgnih.govnih.gov
Despite its mobility, this compound generally exhibits low persistence in soil, with a reported half-life ranging from 1 to 15 days, depending on soil type and environmental conditions. nih.gov The persistence is significantly influenced by microbial activity. In studies using soil inoculated with the this compound-degrading bacterium Ochrobactrum sp. strain DF-1, the degradation rate increased dramatically. frontiersin.orgnih.gov In non-sterile soil, inoculation with the strain increased degradation from 26.4% to 90.9% over a two-week period. frontiersin.orgnih.govresearchgate.net In sterilized soil, where native microbial activity was eliminated, the difference was even more stark: only 10% of this compound degraded in uninoculated soil, compared to 84% in soil inoculated with strain DF-1. frontiersin.orgnih.gov These findings underscore the critical role of microbial communities in the natural attenuation of this compound in the environment.
Water Solubility and Leaching Potential
This compound is characterized by its exceptionally high water solubility, a key factor influencing its environmental mobility. wikipedia.org Due to its polar groups, the compound is highly hydrophilic. wikipedia.org Various sources report its solubility in water at 20°C to be greater than 570 g/L, with specific values cited at 570,000 mg/L and 590 g/L. nih.govherts.ac.uknih.gov This high solubility means that this compound can move rapidly with runoff and seepage water, creating a potential for the contamination of both surface and groundwater resources. semanticscholar.org
The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the leaching potential of pesticides. The GUS for this compound is calculated at 2.01, which is categorized as a "Transition state," indicating a potential for leaching under certain conditions. herts.ac.uk
| Parameter | Value | Source |
|---|---|---|
| Water Solubility at 20°C | >570 g/L | nih.gov |
| Water Solubility at 20°C | 570,000 mg/L | herts.ac.uk |
| Water Solubility | 590 g/L | nih.gov |
Soil Persistence and Half-Life Studies
The persistence of a pesticide in soil is commonly expressed by its half-life (t½), the time required for 50% of the initial concentration to degrade. orst.edu this compound is considered a nonpersistent pesticide, with a reported soil half-life ranging from 1 to 15 days. nih.govsemanticscholar.orgoregonstate.edu This relatively short persistence is dependent on factors such as soil type and prevailing weather conditions. semanticscholar.org The degradation of pesticides in soil is a complex process influenced by microbial activity, temperature, pH, moisture, and soil texture. oregonstate.edu
| Parameter | Value (Days) | Classification | Source |
|---|---|---|---|
| Aerobic Soil Half-Life | 1 - 15 | Nonpersistent | nih.govsemanticscholar.org |
Ecotoxicity to Non-Target Organisms
Terrestrial Ecosystem Impacts
The impact of neonicotinoids on pollinators, particularly honey bees (Apis mellifera), is a subject of extensive research. frontiersin.org For this compound, studies have indicated that exposure can lead to a decrease in the survival and food consumption of honey bees. nih.gov Research has also revealed that this compound can cause significant changes in the relative abundance of key gut microbiota in honey bees. nih.gov These alterations to the gut microbiome are believed to influence the metabolic homeostasis and immunity of the bees, potentially contributing to the observed decreases in food consumption and survival. nih.gov Due to its use on pollen-carrying plants, this compound has been associated with declines in pollinator populations, including honey bees, wild bees, and butterflies. wikipedia.org
Earthworms are vital to soil health and are often used as bioindicators to assess the impact of chemical substances on terrestrial ecosystems. ijbbku.com The toxicity of this compound has been evaluated in several earthworm species.
In a study on Pheretima posthuma, the 48-hour median lethal dose (LD50) for this compound was determined to be 0.2908 ppm. ijbbku.comresearchgate.net The same research observed mortality rates ranging from 20% at a concentration of 0.06 ppm to 80% at 0.96 ppm after 48 hours of exposure in soil. ijbbku.comresearchgate.net Furthermore, exposure to this compound resulted in a significant decrease in the total protein content in the peristomium, clitellum, and abdomen regions of P. posthuma. pjsir.org
For the species Eisenia fetida, a 14-day exposure study established a median lethal concentration (LC50) of 4.34 mg/kg of soil. wikipedia.org This exposure was observed to cause damage to the epidermal and gut cells of the earthworms. wikipedia.org Other research on E. fetida has shown that this compound can induce oxidative stress, indicated by significant changes in reactive oxygen species (ROS) content and the activity of antioxidant enzymes like superoxide dismutase (SOD). nih.gov It was also found to have genotoxic effects. nih.gov Despite these impacts, one study noted that this compound was significantly less toxic to E. fetida compared to other neonicotinoids such as imidacloprid (B1192907), thiacloprid, and clothianidin. wikipedia.org
| Species | Endpoint | Value | Exposure Duration | Source |
|---|---|---|---|---|
| Pheretima posthuma | LD50 | 0.2908 ppm | 48 hours | ijbbku.comresearchgate.net |
| Eisenia fetida | LC50 | 4.34 mg/kg soil | 14 days | wikipedia.org |
The impact of this compound on beneficial insects, which play a crucial role in integrated pest management (IPM), varies among species. One study found that among several neonicotinoids tested, this compound exhibited the lowest toxicity to the egg parasitoid Trichogramma, suggesting its potential utility in IPM programs. wikipedia.org Conversely, a different study using a residual contact bioassay found that this compound had the greatest intrinsic toxicity to the parasitoid wasps Trichogramma dendrolimi and Trichogramma ostriniae. researchgate.net this compound was also found to be toxic to both the adult and pupal stages of Encarsia formosa, a parasitoid used to control whiteflies. nih.gov
Regarding predatory insects, research on the ladybug Coccinella septempunctata, a significant aphid predator, suggested that this compound may be classified as "harmless" when applied at a dose of 30 g a.i. ha⁻¹ or lower. nih.govresearchgate.net
Drosophila melanogaster as a Model System
The fruit fly, Drosophila melanogaster, serves as a critical model organism in ecotoxicological studies to assess the effects of pesticides like this compound. Research has shown that sublethal concentrations of this compound can have significant impacts on the developmental and metabolic parameters of this non-target insect. nih.govnih.gov
At the molecular level, this compound exposure altered the expression of genes crucial for development and metabolism. nih.gov The mRNA expression of several mixed-function oxidase enzyme genes (Cyp12d1, Cyp9f2, and Cyp4ae1), a gene related to hemocyte proliferation (RyR), and an immune response gene (IM4) were all significantly upregulated. nih.gov Conversely, genes associated with lifespan (Atg7), male mating behavior (Ple), female fertility (Ddc), and lipid metabolism (Sxe2) were downregulated. nih.gov These findings indicate that even short-term, sublethal exposure to this compound can induce adverse effects on the reproduction, development, and metabolic gene expression in Drosophila melanogaster. nih.govnih.gov
Table 1: Effects of Sublethal this compound Concentrations on Drosophila melanogaster
| Parameter | Observation | Reference |
|---|---|---|
| Developmental Time | Prolonged time for pupation and eclosion. | nih.govnih.gov |
| Lifespan | Significantly decreased. | nih.govnih.gov |
| Reproduction | Decreased pupation rate, eclosion rate, and egg production. | nih.govnih.gov |
| Gene Expression (Upregulated) | Cyp12d1, Cyp9f2, Cyp4ae1 (Metabolism), RyR (Hemocyte proliferation), IM4 (Immune response). | nih.gov |
| Gene Expression (Downregulated) | Atg7 (Lifespan), Ple (Mating), Ddc (Fertility), Sxe2 (Lipid metabolism). | nih.gov |
Silkworms (Bombyx mori) as a Model System
The silkworm, Bombyx mori, is an economically important insect that is susceptible to the effects of neonicotinoid insecticides, including this compound, often due to pesticide drift from adjacent agricultural fields onto mulberry orchards. nih.gov Risk assessments have indicated that spraying this compound near mulberry fields poses a significant risk to silkworm production. nih.gov
Exposure to this compound has been shown to negatively affect the growth and development processes of silkworms. nih.gov Mechanistic studies have explored the toxic effects at a molecular level, identifying 25 differentially expressed microRNAs (DE-miRNAs) in silkworms treated with this compound. nih.gov These DE-miRNAs are linked to the significant enrichment of several key signaling pathways, including the mTOR signaling pathway, oxidative phosphorylation, and the FoxO signaling pathway. nih.gov
Furthermore, this compound exposure induces oxidative damage in silkworms. nih.gov This is accompanied by DNA damage, with research indicating that the degree of this damage intensifies with increased concentrations of this compound and longer exposure times. nih.gov These findings highlight the potential for this compound to disrupt critical biological processes and cause genetic damage in this non-target lepidopteran species. nih.gov
Table 2: Summary of this compound's Impact on Bombyx mori
| Impact Area | Specific Finding | Reference |
|---|---|---|
| Growth & Development | Adversely affects normal growth and development processes. | nih.gov |
| Molecular Mechanisms | Alters expression of 25 microRNAs, impacting mTOR, Oxidative Phosphorylation, and FoxO signaling pathways. | nih.gov |
| Oxidative Stress | Induces oxidative damage. | nih.gov |
| Genotoxicity | Causes DNA damage, which increases with concentration and duration of exposure. | nih.gov |
Aquatic Ecosystem Impacts
Neonicotinoid insecticides, including this compound, are recognized for their potential to contaminate aquatic environments and adversely affect non-target organisms. nih.govresearchgate.netnih.gov Their high water solubility facilitates their movement into surface and groundwater, posing a threat to aquatic life. nih.govfrontiersin.org
Fish Models (e.g., Chinese Rare Minnows, Zebrafish)
Chinese Rare Minnows (Gobiocypris rarus) Chronic toxicity studies on juvenile Chinese rare minnows have demonstrated that this compound can induce adverse effects. Exposure has been linked to oxidative stress in the brain. researchgate.netnih.gov While one 60-day chronic toxicity test suggested this compound had fewer genotoxic effects compared to other neonicotinoids like imidacloprid, another study found it could cause DNA damage. wikipedia.orgnih.gov Specifically, a significant increase in tail DNA was observed in minnows exposed to 2.0 mg/L of this compound. nih.gov Research also showed that treatments with 0.1 and 0.5 mg/L of this compound markedly decreased the expression of the cat gene, which is involved in mitigating oxidative stress. researchgate.netnih.gov
Zebrafish (Danio rerio) Zebrafish have been used as a model to demonstrate the developmental and organ-specific toxicity of this compound. Studies show that this compound induces both developmental and cardiac toxicity in the early life stages of zebrafish. nih.gov Observed effects include pericardial edema and an increased distance between the heart's atria and ventricles. nih.gov This cardiac toxicity is linked to this compound-induced oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) and apoptosis in the cardiac region. nih.gov
In adult zebrafish, exposure to this compound for 28 days was found to cause oxidative stress and DNA damage in the liver. nih.govnih.gov The 96-hour lethal concentration (LC50) for this compound in zebrafish embryos was determined to be 7.08 mg/L at a temperature of 28°C. frontiersin.org
Table 3: Ecotoxicological Effects of this compound on Fish Models
| Model Organism | Endpoint | Key Findings | Reference |
|---|---|---|---|
| Chinese Rare Minnow | Neurotoxicity | Induced oxidative stress in the brain. | researchgate.netnih.gov |
| Gene Expression | Decreased cat gene expression at 0.1 and 0.5 mg/L. | nih.gov | |
| DNA Damage | Significantly increased tail DNA at 2.0 mg/L. | nih.gov | |
| Zebrafish | Developmental Toxicity | Induced pericardial edema and other developmental abnormalities. | nih.gov |
| Cardiac Toxicity | Caused apoptosis in the cardiac region linked to oxidative stress. | nih.gov | |
| Genotoxicity | Induced DNA damage in liver cells. | nih.govnih.gov |
Aquatic Invertebrates
Aquatic invertebrates are a crucial component of freshwater ecosystems, and many studies have shown that they are particularly sensitive to neonicotinoid insecticides. nih.govmdpi.com These organisms can experience both lethal and sublethal effects from exposure to these compounds. nih.gov The widespread presence of neonicotinoids in water bodies is linked to declines in many invertebrate populations, which can disrupt the structure and function of aquatic food webs. frontiersin.org
While much of the research has focused on other neonicotinoids, this compound has also been evaluated for its effects. In one comparative study, this compound was found to have the lowest toxicity to the egg parasitoid Trichogramma, suggesting it may be more suitable for certain integrated pest management programs. wikipedia.org However, it is still toxic to other aquatic invertebrates. For instance, the lethal concentration (LC50) for the southern house mosquito, Culex quinquefasciatus, was found to be 0.493 µg/mL. wikipedia.org The high toxicity of neonicotinoids to non-target aquatic insects and crustaceans highlights the potential for ecosystem-level impacts resulting from water contamination. frontiersin.orgfba.org.ukavma.org
Genotoxic and Oxidative Stress Effects in Non-Target Organisms
This compound has been shown to induce genotoxic effects and oxidative stress in a variety of non-target organisms. nih.govnih.govresearchgate.netnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify them, leading to cellular damage. nih.gov
In zebrafish, this compound exposure leads to an overproduction of ROS, which in turn causes oxidative damage to DNA and alters the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.govnih.gov Similarly, studies on Chinese rare minnows have demonstrated that this compound can cause oxidative stress in the brain. researchgate.netnih.gov The insecticide has also been found to induce oxidative damage in the silkworm, Bombyx mori. nih.gov These findings suggest that a common mechanism of this compound's toxicity in diverse non-target species is the induction of oxidative stress, which can lead to subsequent cellular and DNA damage. nih.govnih.gov
DNA Damage
A significant consequence of the oxidative stress induced by this compound is damage to DNA. nih.govnih.gov This genotoxic effect has been documented across different species and tissues.
In aquatic vertebrates, this compound exposure has been confirmed to cause DNA damage in the livers of zebrafish. nih.govnih.gov Comet assays, a standard method for detecting DNA strand breaks, revealed this damage after a 28-day exposure period. nih.gov In Chinese rare minnows, exposure to a concentration of 2.0 mg/L this compound for 60 days resulted in a significant increase in the percentage of DNA in the comet tail, indicating DNA damage. nih.gov
Genotoxic effects are not limited to aquatic vertebrates. In the terrestrial insect model Bombyx mori (silkworm), this compound was found to induce DNA damage. nih.gov The extent of this damage was observed to be dependent on both the concentration of the insecticide and the duration of the exposure, with higher concentrations and longer exposure times leading to more significant DNA damage. nih.gov
Table 4: Evidence of this compound-Induced DNA Damage in Non-Target Organisms
| Organism | Tissue/Life Stage | Method/Endpoint | Finding | Reference |
|---|---|---|---|---|
| Zebrafish | Liver | Comet Assay | Increased DNA damage after 28-day exposure. | nih.govnih.gov |
| Chinese Rare Minnow | Juvenile | Comet Assay (% Tail DNA) | Significant increase in DNA damage at 2.0 mg/L after 60 days. | nih.gov |
| Silkworm | Larvae | Not Specified | Degree of DNA damage increased with concentration and time. | nih.gov |
Impact on Antioxidant Enzymes (e.g., SOD, CAT, GST) and Reactive Oxygen Species (ROS)
This compound exposure has been shown to induce oxidative stress in non-target organisms by altering the activity of key antioxidant enzymes and increasing the production of reactive oxygen species (ROS). nih.govresearchgate.net In aquatic environments, studies on zebrafish (Danio rerio) have demonstrated that this compound can significantly affect the antioxidant defense system. nih.gov
Research on zebrafish exposed to various concentrations of this compound (0.6, 1.2, 2.5, and 5.0 mg L⁻¹) for 28 days revealed significant impacts on liver enzymes. nih.gov The activities of superoxide dismutase (SOD) and catalase (CAT) were dramatically inhibited at most exposure times and concentrations. nih.gov This inhibition is linked to an excess production of ROS, leading to increased content of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Conversely, the activity of glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification, was observed to increase in treatment groups at higher concentrations compared to the control group. nih.gov These changes suggest an adaptive response by the organism to counteract the toxicity induced by this compound. nih.govnih.gov
In another study involving juvenile Chinese rare minnows (Gobiocypris rarus), this compound exposure led to a noticeable increase in CAT activities in brain tissues, while SOD activities did not change significantly. nih.gov The MDA content, however, increased markedly under certain this compound treatments. nih.gov The generation of excessive ROS can overwhelm the organism's antioxidant defense system, leading to cytotoxicity. researchgate.net
Table 1: Effects of this compound on Antioxidant Enzymes in Zebrafish (Danio rerio) Livers
| Enzyme/Parameter | Observed Effect | Concentration Range | Exposure Duration | Organism | Source |
|---|---|---|---|---|---|
| Superoxide Dismutase (SOD) | Dramatically inhibited (except at 0.6 mg L⁻¹) | 0.6 - 5.0 mg L⁻¹ | 28 days | Zebrafish (Danio rerio) | nih.gov |
| Catalase (CAT) | Dramatically inhibited (except on day 21) | 0.6 - 5.0 mg L⁻¹ | 28 days | Zebrafish (Danio rerio) | nih.gov |
| Glutathione S-Transferase (GST) | Increased at higher concentrations | 0.6 - 5.0 mg L⁻¹ | 28 days | Zebrafish (Danio rerio) | nih.gov |
| Reactive Oxygen Species (ROS) | Excess production | 0.6 - 5.0 mg L⁻¹ | 28 days | Zebrafish (Danio rerio) | nih.gov |
| Malondialdehyde (MDA) | Increased content | 0.6 - 5.0 mg L⁻¹ | 28 days | Zebrafish (Danio rerio) | nih.gov |
Effects on Immune System
Sublethal exposure to this compound can impact the immune system of non-target organisms. nih.govnih.gov In honey bees (Apis mellifera L.), this compound has been shown to cause dysbiosis of the gut microbiota, which in turn may influence the bees' metabolic homeostasis and immunity. nih.gov Transcriptomic analysis of the honey bee gut after this compound exposure identified a significant alteration in the expression of numerous genes, including several related to immunity. nih.gov
Similarly, studies on Drosophila melanogaster have shown that sublethal concentrations of this compound can induce the expression of genes involved in immune and defense functions. nih.gov For instance, the gene IM4, which plays a role in the immune response of D. melanogaster, was induced following treatment. nih.gov This upregulation is considered a response to this compound-induced stress. nih.gov Neonicotinoids, as a class, have been noted to lower the immunity of bees, making them more susceptible to other environmental stressors. explorationpub.com
Sublethal Effects on Development, Reproduction, and Lifespan
This compound at sublethal concentrations has been documented to cause a range of adverse effects on the development, reproduction, and lifespan of non-target insects. nih.govpreprints.org
In the fruit fly, Drosophila melanogaster, exposure to sublethal concentrations of this compound resulted in prolonged developmental times for both pupation and eclosion. nih.govresearchgate.net The pupation rate of the treated group was significantly lower than that of the control group. nih.gov Furthermore, this compound exposure led to a significant decrease in lifespan, with one study noting a 25.05% reduction in adult longevity compared to the control group. nih.gov Reproductive output was also negatively affected, with a minimized number of eggs being produced by treated flies. nih.govresearchgate.net These effects are linked to the downregulation of specific genes, such as Atg7, which is associated with lifespan, and Ple, which is associated with male mating behavior. nih.gov
Similar transgenerational effects have been observed in the cotton aphid, Acyrthosiphon gossypii. preprints.org When the parent generation (G0) was exposed to a sublethal concentration (LC20) of this compound, their offspring in the G1 and G2 generations exhibited extended nymph developmental periods. preprints.org This exposure also significantly reduced the fecundity and lifespan of the parent generation and subsequent offspring compared to control groups. preprints.org Population parameters such as the net reproductive rate (R0) and the intrinsic rate of increase (r) were significantly reduced in the G1 and G2 generations. preprints.org
Table 2: Sublethal Effects of this compound on Non-Target Insects
| Organism | Effect Category | Specific Effect Observed | Source |
|---|---|---|---|
| Drosophila melanogaster (Fruit Fly) | Development | Prolonged time for pupation and eclosion; reduced pupation and eclosion rates. | nih.gov |
| Reproduction | Decreased production of eggs. | nih.gov | |
| Lifespan | Significantly decreased adult lifespan (by ~25%). | nih.gov | |
| Gene Expression | Downregulation of genes associated with lifespan (Atg7) and mating (Ple). | nih.gov | |
| Acyrthosiphon gossypii (Cotton Aphid) | Development | Extended nymph developmental period in offspring (G1, G2). | preprints.org |
| Reproduction | Significantly reduced fecundity. | preprints.org | |
| Lifespan | Significantly shorter lifespan. | preprints.org |
Impact on Gut Microbiota of Non-Target Organisms
This compound is known to negatively impact the gut microbiota of non-target organisms, which can have cascading effects on host health. nih.govnih.govnih.gov The gut is considered a significant non-target organ affected by insecticide exposure. nih.gov
In honey bees (Apis mellifera L.), exposure to this compound caused significant changes in the relative abundance of several key gut microbes that are crucial for metabolic homeostasis and immunity. nih.govnih.gov This dysbiosis of the gut microbiota is believed to contribute to the observed decrease in food consumption and survival of the bees. nih.gov
Studies involving prenatal exposure in mice also showed that this compound resulted in the dysregulation of gut microbiota. nih.gov This was accompanied by changes in fecal metabolites, including purines and components of the TCA cycle, suggesting an impact on the host's energy consumption. nih.gov For the cotton aphid, Acyrthosiphon gossypii, this compound treatment altered the relative abundance of its symbiotic bacteria, Buchnera and Sphingomonas, across three consecutive generations. preprints.org
Analytical Chemistry and Detection Methodologies
Chromatographic Methods for Nitenpyram (B241) Quantification
Chromatographic techniques are extensively used for the separation, identification, and quantification of this compound due to their high selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection
High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible detection is a common and reliable method for the quantification of this compound. This technique leverages the compound's UV absorption properties for detection.
Typical measurement conditions for this compound analysis by HPLC-UV involve specific columns, mobile phases, and detection wavelengths. For instance, a method developed for this compound analysis utilized a Cogent Diamond Hydride™ column (4µm, 100Å, 2.1mm x 100mm) with a mobile phase of 80:20 acetonitrile/DI water containing 0.1% formic acid, and detection at 254 nm. This method demonstrated good precision with a relative standard deviation (RSD) of less than 0.1% mtc-usa.com. Another approach employed an octadecylsilanized silica (B1680970) gel column (5 µm particle size, 4.6 mm inner diameter, 150 mm length) at 40ºC, with a mobile phase of methanol (B129727)/0.05 mol/L potassium dihydrogen phosphate (B84403) solution (3:17, v/v) and detection at 270 nm for qualification caa.go.jp.
Further research has explored different mobile phase compositions, such as 25:75 acetonitrile/0.1% aqueous trifluoroacetic acid with a flow rate of 1 mL/min, using an InertSustain PFP column (5 µm, 4.6×250 mm) and detection at 270 nm. The retention time for this compound under these conditions was 6.9 minutes jst.go.jp. A novel reverse-phase HPLC method for this compound determination in commercial samples used a Zorbax C18 column (250mm x 4.6mm i.d., 5µm particle size) with an isocratic mobile phase of 30% methanol, 30% acetonitrile, and 40% water, a flow rate of 1 mL/min, and UV detection at 254 nm. This method showed excellent linearity (R² = 0.9999), a limit of detection (LOD) of 0.51 mg/L, a limit of quantification (LOQ) of 1.69 mg/L, and high precision (RSD ≈ 0.17%) with recoveries close to 100% xisdxjxsu.asia.
HPLC-UV methods have been applied to various matrices, including grains, culture fluids, and agricultural products. Recoveries for this compound in fruits, vegetables, and rice have been reported in the range of 66-85% for spiked levels of 0.2-0.8 ppm researchgate.net. For dried vegetables, a QuEChERS-HPLC method achieved recoveries of 55-100% with RSDs of 0.727-3.36% at spiking levels of 40 and 500 ppm, although this compound recovery in brinjal at 40 ppm was notably lower at 28% longdom.org. Another study reported this compound recoveries of 64-80% in various vegetables and fruits using a C-18 column and diode-array detection researchgate.net.
The table below summarizes key parameters and findings from various HPLC-UV methods for this compound:
| Method Reference | Column Type & Dimensions | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) | LOD/LOQ | Recovery (%) | RSD (%) | Matrix |
| MicroSolv mtc-usa.com | Cogent Diamond Hydride™, 4µm, 100Å, 2.1x100mm | (80:20) Acetonitrile / DI water with 0.1% formic acid | 254 | 3.18 (k') | Not specified | Not specified | <0.1 | This compound solution |
| Japanese Official Method caa.go.jp | Octadecylsilanized silica gel (5 µm), 4.6x150mm | Methanol/0.05 mol/L potassium dihydrogen phosphate solution (3:17, v/v) | 270 | Not specified | Not specified | Not specified | Not specified | Agricultural products |
| Shimadzu Corporation jst.go.jp | InertSustain PFP 5 µm, 4.6x250 mm | 25:75 acetonitrile/0.1% aqueous trifluoroacetic acid | 270 | 6.9 | Not specified | 94–99 | Not specified | Culture fluid (PDB medium) |
| Journal of Xi'an Shiyou University xisdxjxsu.asia | Zorbax C18, 5µm, 250x4.6mm i.d. | Methanol 30% + Acetonitrile 30% + Water 40% | 254 | 3.7 | LOD: 0.51 mg/L, LOQ: 1.69 mg/L | ~100 | ~0.17 | Commercial samples, raw material, dosage formulations |
| ResearchGate researchgate.net | Not specified | Not specified | Not specified | Not specified | LOD: 0.0025-0.01 ppm | 66-85 | Not specified | Fruits, vegetables, rice, tea |
| Longdom Publishing SL longdom.org | C-18 | Not specified | UV | Not specified | LOD: 2.658-3.761 mg/Kg, LOQ: 8.055-11.397 mg/Kg | 55-100 | 0.727-3.36 | Dried vegetables |
| ResearchGate researchgate.net | C-18 | Not specified | Diode-array | Not specified | Not specified | 64-80 | <10 | Vegetables, fruits |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is widely regarded as the gold standard for quantifying pesticide residues, including this compound, especially when low maximum residue limits (MRLs) are mandated tandfonline.com. This technique offers superior sensitivity, selectivity, and speed compared to conventional HPLC-UV methods, enabling the simultaneous determination of multiple neonicotinoids researchgate.netmdpi.comrsc.org.
UPLC-MS/MS methods typically employ multiple reaction monitoring (MRM) mode under positive-ion electrospray ionization (ESI+) for quantitative detection tandfonline.comrsc.org. For instance, a method for determining this compound in kiwifruit utilized LC-MS/MS with a linear range of 0.005 to 4.5 μg/mL, an LOQ of 0.01 mg/kg, and satisfactory recoveries ranging from 71.96-96.67% with RSDs of 9.83% for spiked levels of 0.01-4.5 mg/kg tandfonline.com. The optimization parameters for this compound included a mass/charge ratio of 271.2 m/z, a quantifier ion of 121.6 m/z (39.0 eV collision energy), and a qualifier ion of 237.2 m/z (39.0 eV collision energy) tandfonline.com.
In the analysis of this compound and its metabolites (CPMA and CPMF) in agricultural products, hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) has been developed. This method, using a non-modified silica gel column, achieved good linearity (R² > 0.999) and low detection limits (S/N=3) of 0.24–0.36 µg/kg for this compound, 0.12–0.19 µg/kg for CPMA, and 0.13–0.18 µg/kg for CPMF. Recoveries ranged from 93.0–106.6% in samples like sweet pepper, mandarin orange, onion, and brown rice jst.go.jp.
For simultaneous analysis of this compound and other neonicotinoids in milk, a liquid-liquid extraction and UHPLC-MS/MS method demonstrated good linearity (R² > 0.992), a LOD range of 0.004–0.15 μg/kg, and average recoveries of 89–119% with intraday precision of 1.4–10.3% at spiking levels of 8, 12, and 16 μg/kg mdpi.com. Another eco-friendly UHPLC-MS/MS method for this compound in tea, using boiling water extraction and PCX solid phase extraction cleanup, yielded recoveries of 83.2–98.8% with RSDs below 7% and LOQs of 0.025 mg·kg⁻¹ researchgate.net.
The use of polyvinylpolypyrrolidone (PVPP) as an absorbent in a modified QuEChERS extraction method combined with UPLC-MS/MS has been shown to effectively diminish matrix effects from tea polyphenols, enhancing the signal of neonicotinoid insecticides. This method achieved recovery ratios from 60-109% at 0.01-0.5 mg/kg spiked levels with RSDs less than 15.4% and LOQs below 0.01 mg/kg for this compound and other neonicotinoids in tea samples rsc.org.
A summary of UPLC-MS/MS and LC-MS/MS methods for this compound is presented below:
| Method Reference | Column Type | Mobile Phase/Ionization | LOD/LOQ | Recovery (%) | RSD (%) | Matrix | Specifics |
| Taylor & Francis Online tandfonline.com | Not specified | ESI+, MRM mode | LOQ: 0.01 mg/kg, Linear range: 0.005-4.5 µg/mL | 71.96-96.67 | 9.83 | Kiwifruit | QuEChERS-based method |
| J-Stage jst.go.jp | Non-modified silica gel (HILIC) | Not specified | LOD: 0.24-0.36 µg/kg (this compound) | 93.0-106.6 | Not specified | Sweet pepper, mandarin orange, onion, brown rice | HILIC-MS/MS for this compound and metabolites (CPMA, CPMF) |
| MDPI mdpi.com | Not specified | ESI+ | LOD: 0.004-0.15 µg/kg | 89-119 | 1.4-10.3 | Commercial milk samples | Simultaneous analysis of 7 neonicotinoids |
| ResearchGate researchgate.net | Not specified | Not specified | LOQ: 0.025 mg·kg⁻¹ | 83.2-98.8 | <7 | Tea | Eco-friendly, boiling water extraction, PCX SPE cleanup |
| RSC Publishing rsc.org | Not specified | UPLC-ESI(+)-MS/MS with ammonium (B1175870) formate | LOQ: <0.01 mg/kg | 60-109 | <15.4 | Tea | Modified QuEChERS with PVPP for matrix effect reduction |
Gas Chromatography–Mass Spectrometry (GC–MS) for Metabolite Identification
Gas Chromatography–Mass Spectrometry (GC–MS) is a powerful tool for the identification and, in some cases, quantification of this compound and its metabolites, particularly those that are volatile or can be derivatized to become so. While HPLC and LC-MS/MS are frequently used for this compound itself, GC-MS plays a significant role in elucidating its degradation pathways by identifying transformation products nih.govdntb.gov.ua.
Studies on this compound biodegradation have successfully employed GC-MS to identify several metabolites. For example, in a study investigating this compound degradation by Ochrobactrum sp. strain DF-1, four metabolites were identified using a Thermo Trace DSQ mass spectrometer with helium as the carrier gas at a flow rate of 1.2 mL/min. These metabolites included N-((6-chloropyridin-3-yl)methyl)ethanamine, N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine, N-((6-chloropyridin-3-yl)methyl)-N-ethylethene-1,1-diamine, and N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine nih.gov.
The Japanese Ministry of Health, Labor, and Welfare's official analytical method for this compound in food products involves converting its unstable metabolites, 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl]amino-2-methyliminoacetic acid (CPMA) and N-(6-chloro-3-pyridilmethyl)-N-ethyl-N′-methylformamidine (CPMF), to a more stable compound, N-(6-chloro-3-pyridylmethyl)-N-ethylformamide (CPF), prior to GC determination, often with a flame thermionic detector (GC-FTD) caa.go.jpresearchgate.netjst.go.jp. This highlights the utility of GC-MS, particularly after derivatization, for compounds that are challenging to analyze directly.
Electroanalytical Methods for this compound Determination
Electroanalytical methods offer a cost-effective, rapid, and sensitive alternative for the determination of this compound, particularly in environmental and food samples. These methods rely on the electrochemical properties of this compound, such as its ability to undergo redox reactions.
Voltammetry and Amperometry
Voltammetry and amperometry are prominent electroanalytical techniques used for this compound determination. Voltammetric methods, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Linear Sweep Voltammetry (LSV), involve applying a varying potential and monitoring the resulting current response explorationpub.comelectrochemsci.orgmdpi.com. Amperometry, on the other hand, measures the current at a constant applied potential explorationpub.commdpi.com.
Various modified electrodes have been developed to enhance the sensitivity and selectivity of this compound detection. Examples include glassy carbon electrodes (GCEs) modified with carbon quantum dots/silver nanoparticles/sodium dodecyl sulfate (B86663) (CQDs/AgNs/SDS) ascelibrary.com, carbon paste electrodes (CPEs) (e.g., tricresyl phosphate-based CPEs) electrochemsci.org, bismuth film electrodes upce.cz, and screen-printed sensors containing sputtered bismuth thick films explorationpub.com.
This compound typically exhibits an irreversible reduction peak in the cathodic region at potentials more negative than –1.0 V, and its oxidation can be diffusion-controlled depending on the electrode and pH explorationpub.comelectrochemsci.orgascelibrary.com. The pH of the supporting electrolyte plays a crucial role in the electrochemical response, with higher signal intensities observed in neutral and slightly alkaline solutions (pH 7.0–8.0) electrochemsci.org.
Voltammetric Determination: Studies have reported sensitive voltammetric determination of this compound. For example, a differential pulse voltammetric (DPV) method using a CQDs/AgNs/SDS-modified GCE achieved a very low LOD of 0.01 nM, with a linear increase in peak current observed for this compound concentrations from 0.1 to 5 nM ascelibrary.com. Another study using a tricresyl phosphate-based carbon paste electrode (TCP-CPE) and DPV in Britton–Robinson buffer (pH 7.0) could determine this compound at low µg/mL concentration levels electrochemsci.org. Sensitivity values for this compound determination by DPV in various water samples ranged from 0.166 µA mg⁻¹ L to 0.260 µA mg⁻¹ L. After solid phase extraction of surface water samples, 95% recovery with 6.5% RSD was achieved explorationpub.com. For SWV, a method using a modified electrode showed a sensitivity of 0.46 µA mL µg⁻¹ for peak 1 and 0.31 µA mL µg⁻¹ for peak 2, with RSDs of 0.51% and 0.55% respectively, and a recovery of 118.3% with 4.1% RSD in spiked river samples explorationpub.com.
Amperometric Determination: Amperometric methods also provide sensitive detection. For instance, amperometric determination of this compound at an applied potential of +1.0 V yielded a sensitivity of 71.4 µA (mmol/L)⁻¹ with an RSD of 3.7%. Recoveries in river water samples spiked with this compound ranged between 98.7% and 101.5% (RSD < 2.57%) explorationpub.com. A capillary electrophoresis (CE) system hyphenated with amperometric detection (AD) and mass spectrometry (MS) achieved an LOD for this compound via AD that was up to 14 times lower than that obtained by MS in the same setup uni-regensburg.desemanticscholar.org.
The table below summarizes key parameters and findings from various Voltammetric and Amperometric methods for this compound:
| Method Type | Electrode Type | Applied Potential/Conditions | LOD/LOQ | Sensitivity | Recovery (%) | RSD (%) | Matrix |
| DPV ascelibrary.com | CQDs/AgNs/SDS-modified GCE | pH 2.5 B-R buffer | LOD: 0.01 nM | Not specified | Not specified | Not specified | Pure solution |
| DPV explorationpub.com | TPC-CPE | pH 7.0 B-R buffer (deoxygenated) | Not specified | 0.0714 µA mL µg⁻¹ | Not specified | Not specified | Pure solution |
| DPV explorationpub.com | Not specified | pH 11.0 B-R buffer (deoxygenated) | Not specified | 0.166-0.260 µA mg⁻¹ L | 95 (after SPE) | 6.5 (after SPE) | Distilled, tap, mineral, surface water |
| SWV explorationpub.com | Not specified | Not specified | Not specified | Peak 1: 0.46 µA mL µg⁻¹, Peak 2: 0.31 µA mL µg⁻¹ | 118.3 | Peak 1: 0.51%, Peak 2: 0.55%, Spiked river: 4.1% | Spiked river samples |
| Amperometry explorationpub.com | Not specified | +1.0 V | Not specified | 71.4 µA (mmol/L)⁻¹ | 98.7-101.5 | 3.7 (pure solution), <2.57 (river water) | Pure solution, river water |
| Amperometry ascelibrary.com | CQDs/AgNs/SDS-modified GCE | -450 mV | LOD: 0.1 nM | Not specified | Not specified | Not specified | Food samples (tomato) |
| Amperometry (CE-AD) uni-regensburg.de | Not specified | Not specified | LOD: 14x lower than MS | Not specified | Not specified | Pharmaceutical samples | Hyphenated with Capillary Electrophoresis |
Potentiometry
Potentiometry is an electroanalytical technique where the composition of a sample is determined by passively measuring the potential difference between an indicator electrode and a reference electrode mdpi.com. While voltammetric and amperometric methods are frequently cited for this compound determination, studies specifically focusing on potentiometric methods for this compound are less common in the literature compared to other electroanalytical approaches explorationpub.com. However, potentiometric sensing has been reported for other compounds, often using ion-selective electrodes acs.org. The general principle of potentiometry makes it a potential avenue for this compound detection, especially with the development of selective recognition elements, but its direct application for this compound has not been as widely explored as current-based electrochemical techniques.
Electrochemical Sensors and Modified Electrodes
Electrochemical sensors offer a promising avenue for the rapid and cost-effective detection of this compound due to their high sensitivity and potential for on-site analysis. The development of modified electrodes is key to enhancing their performance.
One notable advancement involves the use of carbon quantum dots (CQDs) and silver nanoparticles (AgNs) in conjunction with sodium dodecyl sulfate (SDS) to modify glassy carbon electrodes (GCEs). This CQDs/AgNs/SDS-modified electrode has demonstrated improved electrocatalytic activity for this compound detection, exhibiting a reduction potential at -450 mV. This approach achieved a remarkably low detection limit of 0.1 nM (signal-to-noise ratio = 3), which is significantly lower than previously reported methods. The stability of the film allows for long-term use without sensitivity loss, and the method has been successfully validated in real food samples such as tomatoes and paddy, showing good agreement with high-pressure liquid chromatography (HPLC) results. ascelibrary.comascelibrary.orgascelibrary.org
Another study utilized hydroxylated multiwall carbon nanotubes (MWCNTs) combined with single-wall carbon nanohorns (CNH) to construct electrochemical sensors for this compound. This binary nanohybrid (HCNT/CNH) modified GCE provided active sites that improved the sensitivity of this compound determination. The method demonstrated a linear correlation between peak current and this compound concentration in the range of 20–2000 nM, with a detection limit of 4.0 nM. researchgate.net Earlier reports also indicate the use of disposable screen-printed sensors with a sputtered bismuth film working electrode for detecting neonicotinoid pesticides, including this compound, with limits of quantification (LOQ) ranging from 0.16 to 0.30 µM. mdpi.com
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are critical steps in the analytical workflow for this compound, ensuring the isolation and preconcentration of the analyte from complex matrices.
QuEChERS Method
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices due to its simplicity, minimal steps, and effectiveness in cleaning up complex samples. rsc.org
A modified QuEChERS method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the determination of this compound in kiwifruit. This method involves extraction with acetonitrile, followed by liquid-liquid separation using sodium chloride and magnesium sulfate, and a cleanup step employing dispersive solid-phase extraction (dSPE). Common dSPE sorbents like primary-secondary amine (PSA), graphitized carbon black (GCB), and C18 are used to adsorb interfering substances like polar compounds, pigments, sterols, and non-polar compounds, respectively. tandfonline.com The method has shown satisfactory recovery rates for this compound in kiwifruit, ranging from 71.96% to 96.67% with reasonable relative standard deviations (RSDs) of 9.83% for spiked levels between 0.01 and 4.5 mg/kg. tandfonline.comnih.gov
The QuEChERS method has also been successfully applied for the determination of this compound and other neonicotinoids in honey and dried vegetables. For honey, a modified QuEChERS method combined with UHPLC/MS-MS achieved mean recoveries in the range of 75% to 114% with repeatability below 20%. nih.gov In dried vegetables, a d-SPE cleanup followed by QuEChERS with HPLC analysis yielded average recoveries for this compound between 55% and 82% at spiking levels, with RSDs from 0.7278% to 3.36%. longdom.org
Vortex-Assisted Surfactant-Enhanced-Emulsification Liquid-Liquid Microextraction (VSLLME)
Vortex-assisted surfactant-enhanced-emulsification liquid-liquid microextraction with solidification of floating organic droplet (VSLLME-SFO) is an efficient microextraction procedure for the preconcentration of neonicotinoid pesticides, including this compound. This method leverages the addition of a surfactant, such as sodium dodecyl sulfate (SDS), to enhance mass transfer from the aqueous sample into the extraction solvent. The vortex process facilitates the dispersion of the extraction solvent into the aqueous phase. nih.govresearchgate.net
Optimal conditions for VSLLME-SFO for neonicotinoids have been reported, including the use of 10.00 mL sample, 0.3% (w/v) Na₂SO₄, 50 µL of 0.050 mol L⁻¹ SDS, 400 µL of 1.0 mol L⁻¹ HCl, and 150 µL of octanol (B41247) as the extraction solvent, with a 1-minute vortex time. This method has yielded high enrichment factors (20-100 fold) and low limits of detection (0.1-0.5 µg L⁻¹) for neonicotinoids. It has been successfully applied to the analysis of these pesticides in fruit juice and water samples, offering high sensitivity, reduced use of toxic organic solvents, and simplified extraction processes. nih.gov
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique for the extraction and cleanup of this compound from various matrices, including tea, wastewater, and green coffee. researchgate.netnih.govnih.gov
For the analysis of this compound and pymetrozine (B1663596) in tea, an eco-friendly SPE method has been developed, employing boiling water as the extraction solvent followed by PCX solid phase extraction cleanup. This method achieved average recoveries of 83.2–98.8% for this compound with relative standard deviations (RSDs) below 7%. researchgate.net this compound's high water solubility and polarity make hot water an effective extraction solution. researchgate.net
In wastewater analysis, a method combining SPE with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for the detection of eight neonicotinoid pesticides, including this compound. Optimal SPE conditions involved using an HLB column (500 mg/6 mL), a sample extraction volume of 500 mL, a sample loading speed of 10 mL/min, and a sample pH of 6-8. The SPE column was rinsed with 10% methanol aqueous solution and eluted with a 7 mL methanol-acetonitrile (1:1, v/v) mixture. This method demonstrated high accuracy and low detection limits (0.2-1.2 ng/L) for neonicotinoids in wastewater. nih.gov
SPE using Strata®-X PRO cartridges has also been successfully applied for the simultaneous analysis of this compound and other neonicotinoids in green coffee. This approach effectively removes interfering compounds from the food matrix, enabling subsequent determination by high-performance liquid chromatography (HPLC) with diode array detection (DAD). The method achieved recovery rates above 97% for neonicotinoids, with negligible matrix effects. nih.gov
Method Validation and Quality Control in this compound Analysis
Method validation and quality control are essential to ensure the reliability, accuracy, and consistency of analytical results for this compound. zamann-pharma.comcertified-laboratories.comwjarr.com Key parameters are evaluated to confirm that a method is suitable for its intended purpose. zamann-pharma.comwjarr.com
Linearity, LOD, LOQ, Precision, Accuracy, and Robustness
Linearity refers to the ability of an analytical method to obtain results that are directly proportional to the concentration of the analyte within a defined range. zamann-pharma.comwoah.org For this compound analysis, excellent linearity has been reported, with R² values often exceeding 0.999. tandfonline.comlongdom.orgnih.govresearchgate.net For instance, one HPLC method for this compound determination showed an R² of 0.9999 over a concentration range of 25 mg/L to 125 mg/L. researchgate.net
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. certified-laboratories.comwoah.orgLimit of Quantification (LOQ) is the lowest concentration of an analyte that can be both detected and quantified with acceptable accuracy and precision. certified-laboratories.comwoah.org Various studies have reported different LOD and LOQ values for this compound depending on the analytical method and matrix:
| Method/Matrix | LOD | LOQ | Source |
| HPLC (commercial samples) | 0.74 mg/L | 2.45 mg/L | researchgate.net |
| HPLC (commercial samples) | 0.51 mg/L | 1.69 mg/L | researchgate.net |
| CQDs/AgNs/SDS-modified GCE (food samples) | 0.1 nM | Not specified | ascelibrary.comascelibrary.orgascelibrary.org |
| LC-MS/MS (kiwifruit) | Not specified | 0.01 mg/kg | tandfonline.comnih.gov |
| HPLC (dried vegetables) | 2.658 - 3.761 mg/kg | 8.056 - 11.4 mg/kg | longdom.org |
| HCNT/CNH-modified GCE | 4.0 nM | Not specified | researchgate.net |
| SPE-LC-MS/MS (wastewater) | 0.2 - 1.2 ng/L | 0.8 - 4.8 ng/L | nih.gov |
| UHPLC/MS-MS (honey) | <2.5 µg/kg | <4.0 µg/kg | nih.gov |
| SPE-UPLC-MS/MS (tea) | Not specified | 0.025 mg/kg | researchgate.net |
| LC-MS/MS (human urine) | Not specified | 0.05 - 0.36 µg/L | researchgate.net |
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is often expressed as Relative Standard Deviation (RSD%). zamann-pharma.com For this compound analysis, high precision has been demonstrated, with RSD values typically below 2%. For example, an HPLC method reported an RSD% of 0.32, and another showed an RSD of approximately 0.17%. researchgate.net In other applications, RSDs were below 7% for SPE in tea researchgate.net, and 0.7278% to 3.36% for QuEChERS in dried vegetables longdom.org. Inter-day and intra-day precisions for LC-MS/MS in urine samples were less than 16.4% RSD. researchgate.net
Accuracy is the closeness of agreement between the test result and the accepted reference value. It is commonly assessed through recovery studies. zamann-pharma.comcertified-laboratories.com For this compound, recovery rates are consistently high, indicating accurate quantification. Recoveries of nearly 100% have been achieved under optimized conditions for HPLC methods. researchgate.net In kiwifruit, recoveries ranged from 71.96% to 96.67% using a modified QuEChERS method. tandfonline.com For SPE in tea, recoveries were between 83.2% and 98.8%. researchgate.net In green coffee using SPE-HPLC/DAD, recovery rates were above 97%. nih.gov
Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. zamann-pharma.comcertified-laboratories.com For this compound analysis, the robustness of methods has been studied by altering parameters such as flow rate and mobile phase concentration ratios, with results remaining within permissible accepted values (RSD ≤ 2%), confirming the method's reliability for commercial-scale quality control. researchgate.net
Reference Standards and Certified Reference Materials
The accurate quantification and identification of this compound in various matrices necessitate the use of highly characterized reference standards and certified reference materials (CRMs). These materials are crucial for method development, validation, and routine analytical measurements, ensuring the reliability and comparability of results across different laboratories and studies.
This compound reference standards are typically characterized by their high purity. For instance, analytical standards of this compound are often specified to contain not less than 99% of the compound caa.go.jp. Other commercially available analytical standards, such as those under the PESTANAL® designation, commonly exhibit purities exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC) lgcstandards.com. Some research applications have utilized this compound analytical standards with a purity of 99.5% researchgate.net. Furthermore, the minimum active substance purity for this compound is reported to be greater than 98% herts.ac.uk. The melting point of the this compound reference standard is consistently reported around 83°C or 83-84°C, serving as a key physical characteristic for identity verification caa.go.jpfujifilm.com.
Certified Reference Materials (CRMs) for this compound are produced and certified in accordance with international standards, such as ISO/IEC 17025 and ISO 17034 sigmaaldrich.com. These CRMs provide metrological traceability, ensuring that the measurement results are linked to a recognized international system of units. Various suppliers offer this compound CRMs, emphasizing their high purity and suitability for precise residue analysis in complex matrices like food and environmental samples sigmaaldrich.comcpachem.comhpc-standards.com.
The application of this compound reference standards extends to a wide array of analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Thermionic Detector (GC-FTD), Gas Chromatography with Nitrogen Phosphorus Detector (GC-NPD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) caa.go.jpscientificlabs.iesigmaaldrich.com. These standards are indispensable for:
Calibration: Establishing a quantitative relationship between the instrument signal and the analyte concentration.
Method Validation: Assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) researchgate.netresearchgate.net. For example, a validated HPLC method for this compound showed excellent linearity with an R² value of 0.9999, an LOD of 0.51 mg/L, and an LOQ of 1.69 mg/L when using a 99.5% pure analytical standard researchgate.net.
Residue Analysis: Quantifying this compound in agricultural products, vegetables, and fruits caa.go.jpscientificlabs.iesigmaaldrich.com.
Metabolite Analysis: Identifying and quantifying this compound and its known metabolites, such as N-(6-chloro-3-pyridylmethyl)-N-ethylformamide (CPF), 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl] amino-2-methylimino acetic acid (CPMA), and N-(6-chloro-3-pyridylmethyl)-N'-methylformamidine (CPMF) caa.go.jpherts.ac.uk. Reference standards for CPF typically contain not less than 97% purity caa.go.jp.
Internal Standards: Deuterated forms of this compound, such as this compound-d3, are utilized as internal standards in GC-MS or LC-MS analyses to improve the accuracy and precision of quantification by compensating for matrix effects and variations in sample preparation and instrument response caymanchem.com. This compound-d3 standards are available with ≥99% deuterated forms (d1-d3) caymanchem.com.
The availability of well-characterized reference standards and CRMs is fundamental to ensuring the quality and reliability of analytical data for this compound, supporting regulatory compliance and scientific research.
Table 1: Purity Specifications of this compound Reference Standards
| Type of Standard / Source | Purity Specification | Method of Determination (if specified) |
| General Reference Standard caa.go.jp | ≥ 99% | Not specified |
| PESTANAL® Analytical Standard lgcstandards.com | > 95% | HPLC |
| Research Analytical Standard researchgate.net | 99.5% | Not specified |
| AERU Minimum Active Substance Purity herts.ac.uk | > 98% | Not specified |
| This compound-d3 Internal Standard caymanchem.com | ≥ 99% deuterated forms (d1-d3) | Not specified |
Table 2: Related Compounds and Metabolites Requiring Reference Standards in this compound Analysis
| Compound Name | Purity Specification (if specified) | Role in Analysis |
| N-(6-chloro-3-pyridylmethyl)-N-ethylformamide (CPF) caa.go.jp | ≥ 97% | Metabolite, quantified as part of total this compound caa.go.jp |
| 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl] amino-2-methylimino acetic acid (CPMA) caa.go.jpherts.ac.uk | Not specified | Metabolite, analyte in this compound analysis caa.go.jp |
| N-(6-chloro-3-pyridylmethyl)-N'-methylformamidine (CPMF) caa.go.jpherts.ac.uk | Not specified | Metabolite, analyte in this compound analysis caa.go.jp |
| This compound-d3 caymanchem.com | ≥ 99% deuterated forms (d1-d3) | Internal standard for GC-MS/LC-MS quantification caymanchem.com |
Regulatory Science and Risk Assessment
Global Regulatory Status and Restrictions
The regulatory framework governing the use of nitenpyram (B241) varies significantly across international jurisdictions, reflecting different approaches to pesticide and veterinary medicine oversight.
In the United States , the Food and Drug Administration (FDA) has approved this compound for veterinary use in the treatment of flea infestations in dogs and cats. fda.govnih.gov This approval, granted in October 2000, pertains to its use in non-food producing animals. wikipedia.org
The European Union has adopted a more restrictive stance, where this compound is not approved as an active substance for use in plant protection products. This decision curtails its application in agriculture within EU member states.
In Japan , the Food Safety Commission (FSCJ) has undertaken a comprehensive risk assessment of this compound. fsc.go.jp This evaluation resulted in the establishment of an Acceptable Daily Intake (ADI) of 0.53 mg/kg of body weight per day and an Acute Reference Dose (ARfD) of 0.6 mg/kg of body weight. fsc.go.jp
A summary of the global regulatory standing of this compound is presented in the table below.
| Regulatory Body | Region/Country | Status | Established Limits |
|---|---|---|---|
| Food and Drug Administration (FDA) | United States | Approved for veterinary use | Not applicable for human dietary intake |
| European Commission | European Union | Not approved for pesticide use | Not applicable |
| Food Safety Commission of Japan (FSCJ) | Japan | Risk assessment completed | ADI: 0.53 mg/kg bw/day, ARfD: 0.6 mg/kg bw fsc.go.jp |
Risk Quotient Analysis for Environmental Impact
The potential environmental risk of this compound is assessed using a risk quotient (RQ) method, which compares the predicted environmental concentration of the substance to its known toxicological endpoints for various non-target organisms. A higher RQ indicates a greater potential for adverse environmental effects.
This compound is recognized as being toxic to aquatic organisms and bees. scbt.com While it is considered to have a lower toxicity profile for some non-target organisms compared to other neonicotinoids, concerns remain regarding its impact on pollinators and soil fauna. hpc-standards.comagripesticide.com For instance, even small amounts of neonicotinoid-treated seeds can be lethal to songbirds and affect their reproduction. abcbirds.org In aquatic environments, studies have shown varied effects, with one study on Chinese rare minnows (Gobiocypris rarus) indicating low genotoxic effects from chronic exposure, while another on zebrafish (Danio rerio) revealed the potential for oxidative DNA damage. wikipedia.org
The following table summarizes key ecotoxicity data for this compound, which are fundamental inputs for calculating risk quotients.
| Organism Group | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| Aquatic Vertebrates | Gobiocypris rarus (Chinese rare minnow) | Chronic Exposure | Low genotoxic effects and impact on the immune system | wikipedia.org |
| Aquatic Vertebrates | Danio rerio (Zebrafish) | Chronic Exposure | Adverse effects on DNA, causing oxidative DNA damage | wikipedia.org |
| Honey Bees | Apis mellifera | Oral acute LD₅₀ | 0.138 µg/bee | herts.ac.uk |
| Earthworms | Eisenia fetida | 14-day LC₅₀ | 4.34 mg/kg soil | wikipedia.org |
Considerations for Human Health Risk Assessment (Limited Data)
The available data for a comprehensive human health risk assessment of this compound is limited, primarily because its main application in many countries is for veterinary purposes in animals not intended for human consumption. wikipedia.org Risk assessments, therefore, heavily rely on data from animal studies.
Toxicological studies in mammals have shown that this compound has a high lethal dose, suggesting low acute toxicity. hpc-standards.com The oral LD50 in rats is reported as 1575 mg/kg. caymanchem.com The compound's selective toxicity is attributed to its significantly lower binding affinity for mammalian nicotinic acetylcholine (B1216132) receptors compared to those of insects. agripesticide.comexplorationpub.com
The risk assessment conducted by the Food Safety Commission of Japan concluded that the primary adverse effect observed in animal studies was a reduction in body weight gain. fsc.go.jp The assessment found no evidence of carcinogenicity, teratogenicity, or genotoxicity in the reviewed studies. fsc.go.jp The established ADI was based on a No-Observed-Adverse-Effect Level (NOAEL) of 53.7 mg/kg bw/day from a two-year study in rats, while the ARfD was derived from a NOAEL of 60 mg/kg bw from studies in dogs. fsc.go.jp
Genotoxicity and Oxidative Stress in Human Cell Lines
Recent in vitro research has provided insights into the potential genotoxic effects of this compound on human cells. A study focusing on human bone marrow mesenchymal stem cells (hBMSCs) revealed that this compound could induce genotoxicity and oxidative stress.
Key findings from this study are detailed in the table below.
| Concentration Range | Observed Effect in hBMSCs | Reference |
|---|---|---|
| 50-2500 µg/mL | Dose-dependent increase in micronucleus (MN) and nuclear bud (NB) frequencies | Current time information in 小県郡, JP. |
| 12.5-100 µg/mL | Induction of DNA damage (Comet assay) | Current time information in 小県郡, JP. |
| Not specified | Increased reactive oxygen species (ROS) and superoxide dismutase (SOD) activity, indicating oxidative stress | Current time information in 小県郡, JP. |
These findings suggest that this compound has the potential to cause chromosomal damage and DNA strand breaks in human stem cells at certain concentrations, with oxidative stress being a likely underlying mechanism. Current time information in 小県郡, JP.
Synergistic and Additive Effects with Other Pesticides
A critical aspect of risk assessment is understanding how a substance interacts with other chemicals. The combined effects of pesticides can be significantly different from their individual effects.
Studies have shown that the toxicity of this compound can be amplified when used in combination with other pesticides. For instance, a commercial formulation containing 20% this compound and 60% pymetrozine (B1663596) demonstrated higher cytotoxicity and chromosome impairment in human bone marrow mesenchymal stem cells than this compound alone. Current time information in 小県郡, JP. This synergistic action is leveraged in agricultural products to provide both rapid insect knockdown and prolonged feeding inhibition. pomais.comsmagrichem.comchicocrop.com A patent for such a combination highlights that the co-toxicity coefficient of various ratios of this compound and pymetrozine indicates a clear synergistic effect. google.com
While the risk from environmental exposure to this compound alone may be low, the potential for synergistic or additive effects with other neonicotinoids or different classes of pesticides warrants careful consideration and further investigation. Current time information in 小県郡, JP.
Future Research Directions and Emerging Trends
Elucidation of Remaining Unknowns in Nitenpyram (B241) Mechanism of Action
While this compound is known to act as a neurotoxin by binding irreversibly to insect nicotinic acetylcholine (B1216132) receptors (nAChRs), causing paralysis and death, the precise specificity of this reaction for neonicotinoids in general is not yet fully understood wikipedia.orgherts.ac.uk. Research indicates that this compound is highly selective for the insect variation of the nAChR, with a much lower affinity for mammalian receptors wikipedia.orgnih.gov. However, the in vivo metabolism of this compound is not well characterized nih.govnih.gov. Studies in Drosophila melanogaster suggest that the metabolism of this compound by mitochondrial cytochrome P450 enzymes, specifically Cyp12a5, can lead to the formation of a more toxic product, indicating an activation step in its metabolism nih.govnih.gov. Further research is needed to fully elucidate the specific molecular interactions and metabolic pathways that contribute to its insecticidal activity and selectivity, particularly concerning the nitroamine pharmacophore, which is believed to be the main reaction site in nAChR binding wikipedia.org.
Development of Novel Resistance Management Strategies
Insect resistance to this compound is a growing concern, with data indicating a significant increase in resistance in certain pest species, such as brown planthoppers wikipedia.org. This highlights the critical need for novel resistance management strategies. Research suggests that while imidacloprid (B1192907) resistance may increase the risk of resistance to other neonicotinoids like thiamethoxam (B1682794) and clothianidin, there is less evidence linking it to this compound and dinotefuran (B1670701) resistance researchoutreach.org. This difference might be attributed to variations in enzyme activity or chemical structures among neonicotinoids researchoutreach.org. Future strategies could involve the development of new formulations, such as combinations with other insecticides that have complementary modes of action, like Pymetrozine (B1663596), to delay the onset of resistance and expand the spectrum of control pomais.com. Rotational use of this compound with other insecticides like sulfoxaflor (B1682526) and triflumezopyrim (B3026458) is also proposed to delay resistance development in pests researchgate.net.
Comprehensive Assessment of Long-Term and Transgenerational Effects on Non-Target Organisms
Despite this compound generally being considered less toxic to non-target organisms compared to other neonicotinoids, concerns persist regarding its long-term and transgenerational effects, particularly on pollinators like honey bees and wild bees, as well as aquatic invertebrates and earthworms wikipedia.orgjst.go.jpresearchgate.netmdpi.com. This compound's high water solubility and relatively short persistence in soil can lead to its leaching into groundwater and surface water, posing risks to aquatic ecosystems nih.govnih.gov. Studies have shown that sublethal concentrations of this compound can affect developmental and metabolic processes, as well as reduce the lifespan and reproductive rates in model organisms like Drosophila melanogaster researchgate.netnih.gov. Further research is crucial to comprehensively assess these long-term impacts and understand the full ecological implications, including potential disruptions to gut microbiota in non-target insects nih.gov.
Advanced Bioremediation Technologies for Environmental Contamination
The accumulation of this compound in soil and water environments necessitates the development of advanced bioremediation technologies nih.govmdpi.comscienceopen.com. Microbial degradation is a promising and cost-effective biotechnological strategy for removing hazardous compounds from the environment nih.govscienceopen.com. Several microorganisms, including Ochrobactrum sp. strain DF-1, Bacillus thuringiensis strain NIT-2, and Rhodococcus ruber CGMCC 17550, have demonstrated the ability to degrade this compound nih.govnih.govmdpi.comfrontiersin.orgfrontiersin.org. Research has identified various metabolic pathways for this compound degradation by these microbes, including the formation of intermediate products nih.govfrontiersin.orgfrontiersin.org. Future research will focus on optimizing these microbial technologies, potentially through bioaugmentation (introducing this compound-degrading bacteria to contaminated sites) and exploring the degradation of metabolites that may also have toxic properties nih.govnih.govmdpi.com.
Table 1: Examples of this compound-Degrading Microorganisms and Degradation Efficiency
| Microorganism Strain | This compound Concentration (mg/L) | Degradation Efficiency (%) | Incubation Time | Source |
| Ochrobactrum sp. strain DF-1 | 100 | >99 (undetectable) | 10 days | nih.govresearchgate.net |
| Bacillus thuringiensis strain NIT-2 | 5 | 65.16 | 14 days | nih.gov |
| Rhodococcus ruber CGMCC 17550 | 100 | 98.37 | 72 hours | mdpi.com |
Integration of Multi-Omics Data for Deeper Understanding of Insecticide-Pest Interactions
The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to gain a deeper understanding of insecticide-pest interactions researchgate.netnih.govrsc.org. This holistic view can reveal complex responses of pests to this compound, including metabolic pathways involved in detoxification and resistance development researchgate.netnih.govresearchgate.net. For instance, metabolomics studies have shown that exposure to neonicotinoids can upregulate glucose supply in insects, indicating an increased energy demand for detoxification researchgate.net. Transcriptomic analyses can identify differentially expressed genes related to pesticide exposure, providing insights into the molecular mechanisms of pest response and potential resistance researchgate.netnih.govnih.gov. Future research utilizing multi-omics will be crucial for identifying new targets for pest control and developing more effective and sustainable insecticide strategies.
Addressing the Knowledge Gaps in Human Toxicology of this compound
Despite its widespread use, particularly in veterinary medicine, there are significant knowledge gaps regarding the detailed human toxicology of this compound wikipedia.orgnih.govmsdvetmanual.comjst.go.jp. While it is generally considered to have low mammalian toxicity, primarily due to lower affinity for mammalian nAChRs and poor penetration of the blood-brain barrier, comprehensive human toxicological investigations are limited wikipedia.orgnih.govmsdvetmanual.comscbt.comresearchgate.net. Studies have indicated that this compound can induce DNA damage and oxidative stress in human cells, and a commercial product containing this compound and pymetrozine caused higher cytotoxicity and chromosome impairment than this compound alone nih.gov. Furthermore, some this compound metabolites have not been thoroughly studied for their toxicological properties wikipedia.org. Future research needs to focus on metabolic pathways in humans, the potential for chronic exposure effects, and the genotoxicity of this compound and its metabolites, especially considering potential synergistic or additive effects with other pesticides wikipedia.orgnih.gov.
Sustainable Pest Management Approaches (e.g., Green Pesticides, Biological Control)
This compound, as a neonicotinoid insecticide, plays a role in the evolution of sustainable pest management strategies, particularly within Integrated Pest Management (IPM) frameworks. It has been recognized as an ecologically viable treatment in pest control projects, including IPM, partly due to its comparatively lower toxicity and higher uptake in plants relative to soil, distinguishing it from some other commercially used neonicotinoids wikipedia.org. Its systemic properties allow for rapid absorption by plant tissues and translocation throughout the crop, providing protection for both treated and emerging foliage pomais.com.
In the context of green pesticides, while this compound is a synthetic compound, its characteristics contribute to more environmentally conscious applications. It is considered to have low toxicity, often at the level of slightly toxic preparations, and is generally less harmful to non-target organisms while effectively controlling crop-damaging insects wikipedia.orghb-p.com. Research efforts are also exploring eco-friendly methods for analyzing this compound residues, indicating a broader commitment to sustainable practices associated with its use researchgate.net.
The integration of this compound with biological control methods is a significant area of focus for sustainable pest management. Studies have shown this compound to have low toxicity to beneficial insects, such as the egg parasitoid Trichogramma, making it a suitable component within IPM programs that incorporate biological agents wikipedia.org. Furthermore, research has investigated the combined efficacy of this compound with entomopathogenic fungi, like Beauveria bassiana, demonstrating enhanced control of pests such as the Red Palm Weevil (Rhynchophorus ferrugineus) through integrated chemical and biological treatments cabidigitallibrary.org. Investigations into the sublethal effects of this compound on predators, such as Chrysopa pallens, aim to provide theoretical foundations for comprehensive chemical and biological control strategies in IPM nih.gov.
Future research directions for this compound within sustainable pest management are primarily driven by the need to enhance its efficacy, mitigate environmental impacts, and manage insecticide resistance.
Resistance Management: A critical area of research involves addressing the growing resistance to this compound observed in various pest populations, including the brown planthopper (Nilaparvata lugens) and whitefly (Bemisia tabaci) wikipedia.orgmdpi.comresearchgate.netnih.gov. Studies are focused on understanding the fitness costs associated with resistance development to inform effective resistance management strategies, such as the rotation or mixture of insecticides with different modes of action researchgate.netnih.govirac-online.orgirac-online.org.
Synergistic Combinations: Exploring the synergistic potential of this compound when combined with other active ingredients is an emerging trend. Combinations with compounds like Buprofezin or Pymetrozine have shown promise in achieving broader control spectra and enhancing resistance management pomais.comgoogle.com. Additionally, research indicates that this compound's efficacy can be enhanced by plant defense activators, such as paclobutrazol, which can increase host plant defense responses against pests mdpi.com.
Environmental Fate and Biodegradation: Ongoing research aims to understand and improve the environmental fate of this compound. This includes investigating its degradation pathways in various environmental matrices, such as wastewater, and exploring bioremediation techniques, including the use of endophytic bacteria capable of degrading this compound residues researchgate.netjst.go.jpresearchgate.net. Identifying and characterizing its environmental breakdown products is crucial for a comprehensive assessment of its ecological impact researchgate.net.
Minimizing Non-Target Effects: Continued efforts are directed towards minimizing this compound's potential negative effects on non-target organisms, including pollinators like bees and aquatic species gallatincd.orgnih.govexplorationpub.comsinoagrochem.com.cn. This involves exploring structural modifications to the compound to achieve more targeted and ecologically benign pest control wikipedia.org.
Holistic IPM Integration: Future research will also focus on optimizing the integration of this compound within broader IPM strategies. This includes developing comprehensive programs that combine chemical applications with cultural practices, the use of pest-resistant crop varieties, and the strategic deployment of biological control agents to achieve sustainable and effective pest control researchgate.netirac-online.orggallatincd.orgresearchgate.net.
Q & A
Q. What experimental models are used to evaluate the efficacy of nitenpyram against Tunga penetrans in veterinary research?
Researchers typically use naturally infested dogs in longitudinal field studies to assess this compound's efficacy. Animals are selected based on lesion count (Stage II and IIIa lesions) and monitored at intervals (e.g., Days 0, 3, 7, 14 post-treatment). Efficacy is calculated using the formula:
Non-parametric statistical tests like the Wilcoxon Signed-Rank Test are applied due to skewed data distributions .
Q. How do researchers quantify this compound's tungicidal efficacy in longitudinal field studies?
Efficacy is measured by tracking lesion regression in dogs over 14 days. For example, a study reported 92.2% efficacy on Day 3, declining to 66.1% by Day 14 due to rapid drug excretion. Lesion staging (Eisele et al., 2003) and environmental factors (e.g., sandy habitats favoring flea persistence) are critical variables. Data is tabulated for clarity (e.g., Table 1: Lesion counts pre- and post-treatment) .
Q. What analytical techniques are validated for detecting this compound residues in biological matrices?
High-performance liquid chromatography (HPLC) with optimized retention parameters (e.g., ammonium acetate buffer) and surface plasmon resonance (SPR)-based immunosensors are validated for residue analysis. These methods achieve high precision and are transferable to LC-MS workflows for environmental or pharmacokinetic studies .
Advanced Research Questions
Q. How do pharmacokinetic properties of this compound influence its efficacy duration in canine tungiasis treatment?
this compound's rapid excretion (nearly eliminated within 24 hours) limits sustained efficacy against persistent T. penetrans lesions. While initial efficacy exceeds 90%, Stage IIIa/IV lesions may persist for 14 days post-flea death, necessitating repeated dosing. Pharmacodynamic studies should integrate excretion rates with lesion progression timelines .
Q. What methodological challenges arise when comparing this compound's efficacy with other neonicotinoids (e.g., imidacloprid)?
Key challenges include standardizing lesion staging across studies, controlling environmental variables (e.g., flea density in sandy soils), and accounting for drug half-life differences. For instance, imidacloprid-permethrin combinations show 97.7% efficacy at Day 14, whereas this compound's efficacy declines faster. Blinded, randomized trials with matched cohorts are recommended .
Q. How do researchers address contradictory efficacy data in this compound studies?
Contradictions often arise from environmental reinfestation or variable drug administration protocols. Robust statistical frameworks (e.g., Shapiro-Wilk normality tests, non-parametric comparisons) and longitudinal monitoring of lesion stages help distinguish drug failure from new infestations. Meta-analyses should control for geographic and climatic factors .
Q. What environmental degradation pathways are proposed for this compound based on structure-reactivity models?
this compound undergoes hydrolysis and oxidation, forming hazardous byproducts (e.g., nitrosamines). Structure-reactivity models using surrogate compounds (e.g., neonicotinoid analogs) predict degradation rate constants (kOH = 4.2 × 10^10 M⁻¹s⁻¹), validated experimentally. These models inform ecotoxicological risk assessments in agricultural runoff studies .
Q. What multi-modal strategies are recommended to complement this compound's chemical control of tungiasis?
Integrated approaches include environmental sanitation (e.g., soil treatment with chlorfenvinphos), community education on zoonotic risks, and synergistic use of slow-acting anthelmintics (e.g., fluralaner). Such strategies mitigate rapid reinfestation linked to this compound's short half-life .
Q. Notes
- Avoided consumer-focused queries (e.g., pricing, mass production).
- Methodological emphasis ensures reproducibility (e.g., statistical frameworks, analytical protocols).
- Advanced questions highlight interdisciplinary challenges (pharmacokinetics, environmental chemistry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
